JYL-273
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDDDOENZEUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430957 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289902-71-2 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JYL-273: A Technical Guide to its Mechanism of Action as a TRPV1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide elucidates the mechanism of action of this compound, based on its activity at the TRPV1 receptor. While specific primary literature detailing the comprehensive pharmacological profile of this compound is limited, its classification as a TRPV1 agonist allows for a thorough understanding of its expected molecular and cellular effects. This document outlines the established signaling pathways of TRPV1 activation, provides detailed experimental protocols for the characterization of TRPV1 agonists, and presents quantitative data for comparative analysis.
Introduction to this compound and TRPV1
This compound has been identified as an agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons. The TRPV1 channel is a critical integrator of noxious stimuli, including heat, protons (low pH), and endogenous and exogenous chemical ligands. The activation of TRPV1 is a key event in the transmission of pain signals and the inflammatory response. Capsaicin, the pungent component of chili peppers, is the most well-known exogenous agonist of TRPV1.
Quantitative Data Summary
The primary publicly available quantitative datum for this compound is its half-maximal inhibitory concentration (IC50) for the activation of TRPV1. For comparative purposes, this section includes the IC50 of this compound and the half-maximal effective concentration (EC50) of the canonical TRPV1 agonist, capsaicin, in a similar cellular context.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Functional Antagonism | CHO-TRPV1 | IC50 | 361 nM | Vendor Data |
| Capsaicin | Functional Agonism | CHO-TRPV1 | EC50 | ~440 nM | Literature Data |
Note: The IC50 value for this compound is provided by commercial suppliers and is presumed to be from a functional assay where it inhibits a response, which can be a characteristic of agonists that cause receptor desensitization. The EC50 for capsaicin is a measure of its potency to activate the channel.
Mechanism of Action: TRPV1 Agonism
As a TRPV1 agonist, the mechanism of action of this compound is centered on its ability to bind to and activate the TRPV1 ion channel. This activation leads to a cascade of intracellular events.
Channel Gating and Ion Influx
The binding of an agonist like this compound to the TRPV1 receptor induces a conformational change in the channel protein, leading to the opening of its ion pore. This pore is permeable to cations, with a notable preference for calcium (Ca²⁺) and sodium (Na⁺). The influx of these ions into the neuron leads to depolarization of the cell membrane. If this depolarization reaches the threshold potential, it will trigger the firing of an action potential, propagating a signal to the central nervous system, which is perceived as pain or heat.
Downstream Signaling Pathways
The influx of Ca²⁺ through the activated TRPV1 channel serves as a critical second messenger, initiating several downstream signaling cascades. These pathways can modulate neuronal sensitivity and contribute to the phenomena of hyperalgesia and allodynia. Key downstream pathways include:
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) Sensitization: Various inflammatory mediators can lead to the activation of PKA and PKC. These kinases can phosphorylate the TRPV1 channel, lowering its activation threshold and sensitizing it to agonists like this compound and other stimuli.
-
Calmodulin (CaM) and Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The increase in intracellular Ca²⁺ can activate CaM and CaMKII. CaMKII can further phosphorylate TRPV1, contributing to its sensitization.
-
Desensitization: Prolonged exposure to a TRPV1 agonist leads to a state of desensitization, where the channel becomes less responsive to further stimulation. This process is mediated by Ca²⁺ influx and involves the dephosphorylation of the channel by calcineurin and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This desensitization is the basis for the analgesic effects of topical capsaicin.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments typically used to characterize TRPV1 agonists. These protocols are representative and would be adapted for the specific characterization of this compound.
In Vitro Functional Assay: Calcium Influx Measurement
This assay measures the ability of a compound to activate TRPV1 by quantifying the resulting increase in intracellular calcium concentration.
Objective: To determine the EC50 of this compound for TRPV1 activation.
Materials:
-
CHO or HEK293 cells stably expressing human TRPV1 (CHO-TRPV1 or HEK-TRPV1).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution in DMSO.
-
Capsaicin as a positive control.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Plate CHO-TRPV1 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS.
-
Compound Preparation: Prepare a serial dilution of this compound and capsaicin in HBSS.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument's liquid handler adds the this compound or capsaicin dilutions to the wells.
-
Data Acquisition: Continue recording fluorescence for 2-5 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to get ΔF/F₀. The peak response is plotted against the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the EC50.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion currents flowing through the TRPV1 channel in response to agonist application.
Objective: To characterize the electrophysiological properties of this compound-activated TRPV1 currents.
Materials:
-
CHO-TRPV1 or HEK-TRPV1 cells cultured on glass coverslips.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Current Recording: Record the inward current elicited by this compound.
-
Data Analysis: Analyze the current amplitude, activation and deactivation kinetics, and construct a dose-response curve by applying different concentrations of this compound to determine the EC50.
Conclusion
This compound is a potent TRPV1 agonist. Its mechanism of action involves the direct activation of the TRPV1 ion channel, leading to cation influx, membrane depolarization, and the initiation of downstream signaling cascades. While detailed characterization data for this compound are not widely available in the public domain, the established understanding of TRPV1 pharmacology provides a robust framework for predicting its biological effects. The experimental protocols outlined herein represent standard methodologies for the in-depth characterization of novel TRPV1 modulators like this compound. Further research is warranted to fully elucidate the specific binding kinetics, functional potency, and potential therapeutic applications of this compound.
JYL-273: A Technical Whitepaper on a Potent and Selective TRPV1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and pain signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological activity, the experimental protocols used for its characterization, and the underlying signaling mechanisms. Notably, this compound exhibits selective agonist activity, demonstrating efficacy in sensory neuron-mediated responses while showing no activity in vascular smooth muscle TRPV1 channels. This differential activity suggests a potential for developing targeted therapeutics with reduced cardiovascular side effects.
Quantitative Data Summary
The pharmacological activity of this compound has been characterized in comparison to the well-known TRPV1 agonist, capsaicin. The following table summarizes the key quantitative findings from the primary literature.
| Compound | Assay | Species | Potency (EC50/IC50) | Efficacy | Reference |
| This compound | Eye Wiping Assay (Sensory Neuron Activation) | Rat | Not Quantified (Active) | Increased number of wipes | |
| This compound | Isolated Skeletal Muscle Artery Constriction | Rat | No Effect | No vascular constriction observed | |
| Capsaicin | Isolated Skeletal Muscle Artery Constriction | Rat | 221 nM (EC50) | 58 ± 7% constriction | [1] |
Note: While some commercial suppliers have listed an IC50 value of 361 nM for this compound in CHO-TRPV1 cell lines, the primary scientific literature does not support this finding and indicates a lack of direct agonistic effect on vascular TRPV1. The CAS number for this compound is cited as 289902-71-2 by some suppliers.
Experimental Protocols
The characterization of this compound involved two key functional assays to assess its activity on different TRPV1 populations.
Sensory TRPV1 Activation: The Eye Wiping Assay
This in vivo assay is a standard method to assess the activation of sensory neurons, primarily in the trigeminal ganglia, which are rich in TRPV1 channels.
Methodology:
-
Animal Model: Male Wistar rats were used for the study.
-
Compound Administration: A 5 µL drop of the test compound solution (this compound or vehicle control) was instilled into one eye of the rat.
-
Observation: The number of wiping movements with the ipsilateral forepaw towards the treated eye was counted for a period of 1 minute immediately following administration.
-
Endpoint: An increase in the number of eye wipes compared to the vehicle control was considered a positive indication of sensory neuron activation via TRPV1.
Vascular TRPV1 Activity: Isolated Arteriole Diameter Measurement
This ex vivo assay was employed to determine the effect of this compound on TRPV1 channels expressed on vascular smooth muscle cells.
Methodology:
-
Vessel Preparation: Skeletal (gracilis) muscle arterioles were isolated from rats.
-
Cannulation and Pressurization: The isolated arterioles were cannulated on two glass micropipettes in an organ chamber and pressurized to a transmural pressure of 80 mmHg.
-
Perfusion: The vessels were continuously perfused with a physiological salt solution (PSS) bubbled with a gas mixture and maintained at 37°C.
-
Compound Application: this compound was added to the superfusing PSS in increasing concentrations.
-
Diameter Measurement: The internal diameter of the arteriole was continuously monitored and recorded using a video microscopy setup.
-
Endpoint: A decrease in the arteriolar diameter (vasoconstriction) upon compound application would indicate agonist activity at vascular TRPV1.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events, primarily driven by cation influx.
Caption: Agonist binding to TRPV1 leads to cation influx, membrane depolarization, and downstream signaling.
Experimental Workflow for this compound Characterization
The logical flow of experiments to determine the selective agonist activity of this compound is depicted below.
Caption: Workflow illustrating the parallel in vivo and ex vivo testing of this compound.
Discussion and Conclusion
The available scientific evidence robustly indicates that this compound is a TRPV1 agonist with a unique profile. Its ability to activate sensory neurons, as demonstrated by the eye wiping assay, confirms its interaction with the TRPV1 channel in a functionally relevant manner. However, its lack of effect on isolated arterioles points towards a significant discovery: the pharmacological properties of TRPV1 channels can differ depending on their tissue location.
This selectivity of this compound for sensory neuron TRPV1 over vascular TRPV1 presents a compelling opportunity for drug development. A significant hurdle in the development of systemic TRPV1 antagonists for pain has been the side effect of hyperthermia, which is thought to be mediated by the blockade of TRPV1 channels involved in thermoregulation. While this compound is an agonist, its selective action suggests that it may be possible to design molecules that target specific TRPV1 populations, thereby minimizing off-target effects.
For drug development professionals, this compound serves as an important pharmacological tool to probe the differences between sensory and vascular TRPV1 channels. Further research into the structural and functional basis of this compound's selectivity could pave the way for a new generation of targeted TRPV1 modulators for the treatment of pain and other sensory disorders. The conflicting data from commercial vendors underscores the critical importance of relying on peer-reviewed scientific literature for accurate pharmacological information.
References
In-Depth Technical Guide to JYL-273 (CAS Number 289902-71-2): A Potent TRPV1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and inflammatory responses. With a reported IC50 of 361 nM in Chinese Hamster Ovary (CHO) cells expressing the TRPV1 channel, this compound demonstrates significant potency.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for assays relevant to its study. Visualizations of key pathways and experimental workflows are provided to facilitate understanding and application in a research setting.
Introduction
This compound, with the chemical formula C₂₈H₄₀N₂O₄S and a molecular weight of 500.7 g/mol , is a synthetic compound recognized for its high potency as a TRPV1 agonist, reportedly greater than that of capsaicin.[4][5] The TRPV1 channel, a non-selective cation channel, is a well-established therapeutic target for pain management. Its activation by agonists like this compound can lead to an initial excitatory phase followed by a period of desensitization, a phenomenon that is being explored for its analgesic potential. Understanding the specific pharmacological profile of this compound is crucial for its application in preclinical research and drug development.
Mechanism of Action
This compound exerts its effects by binding to and activating the TRPV1 channel. This activation leads to an influx of cations, primarily calcium (Ca²⁺), into the neuron. The initial influx of Ca²⁺ results in depolarization and the generation of an action potential, which is perceived as a noxious stimulus. However, prolonged or repeated application of a TRPV1 agonist leads to the desensitization of the channel, rendering the neuron less responsive to subsequent painful stimuli. This desensitization is a key aspect of the analgesic properties of TRPV1 agonists.
Interestingly, studies have shown that this compound exhibits a degree of selectivity in its action. While it is a potent activator of sensory neurons, as demonstrated in the eye-wiping assay, it has been reported to have no effect on the constriction of isolated skeletal muscle arterioles, a response that is observed with other TRPV1 agonists like capsaicin. This differential activity suggests a nuanced interaction with TRPV1 channels in different tissue types or the involvement of distinct signaling pathways.
Signaling Pathway of TRPV1 Activation
The activation of the TRPV1 channel by an agonist such as this compound initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway.
References
An In-depth Technical Guide to the Core Differences Between JYL-273 and JYL-1421: A TRPV1 Agonist and Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of JYL-273 and JYL-1421, two potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both compounds target this critical sensory receptor, their opposing mechanisms of action—this compound as a potent agonist and JYL-1421 as a selective antagonist—position them as valuable and distinct tools for research and potential therapeutic development. This document outlines their chemical properties, biological activities, and the experimental methodologies used to characterize them, offering a detailed comparison for researchers in pharmacology and drug discovery.
Introduction to TRPV1 and its Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[3] The critical role of TRPV1 in pain and neurogenic inflammation has made it a key target for analgesic drug development. Pharmacological modulation of TRPV1 can be achieved through two primary mechanisms: agonism, which initially activates the channel leading to subsequent desensitization, and antagonism, which blocks channel activation.
Core Differences: Agonist vs. Antagonist
The fundamental distinction between this compound and JYL-1421 lies in their interaction with the TRPV1 receptor.
-
This compound is a potent agonist of the TRPV1 receptor.[4] Like the well-known agonist capsaicin, it activates the channel, leading to the characteristic sensations of heat and pain. Its potency is reported to be higher than that of capsaicin.[4]
-
JYL-1421 is a selective antagonist of the TRPV1 receptor. It competitively blocks the activation of the channel by agonists like capsaicin, thereby inhibiting the downstream signaling cascade that leads to pain perception.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and JYL-1421, providing a clear comparison of their chemical and biological properties.
Table 1: Chemical Properties
| Property | This compound | JYL-1421 |
| CAS Number | 289902-71-2 | 401907-26-4 |
| Molecular Formula | C₂₈H₄₀N₂O₄S | C₂₀H₂₆FN₃O₂S₂ |
| Molecular Weight | 500.7 g/mol | 423.57 g/mol |
| Chemical Structure | (Structure not publicly available) | N-(4-(tert-butyl)benzyl)-N'-(4-(methylsulfonamido)phenyl)thiourea |
Table 2: Biological Activity
| Parameter | This compound | JYL-1421 |
| Mechanism of Action | TRPV1 Agonist | TRPV1 Antagonist |
| Potency (IC₅₀) | 361 nM (in CHO-TRPV1 cell lines) | 8 nM (TRPV1 receptor) |
| Reported Effects | Potent activation of TRPV1, reported to have higher potency than capsaicin. | Inhibition of capsaicin-evoked Ca²⁺ accumulation and neuropeptide release. |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by an agonist like this compound initiates a well-defined signaling cascade. The following diagram illustrates the key events following agonist binding. An antagonist like JYL-1421 would block this pathway at the receptor level.
Experimental Workflow for Compound Screening
The characterization of compounds like this compound and JYL-1421 typically follows a structured experimental workflow. The diagram below outlines a general process for screening and validating TRPV1 modulators.
Detailed Experimental Protocols
While specific, detailed protocols for the initial characterization of this compound and JYL-1421 are not publicly available, the following are representative methodologies for assessing TRPV1 agonist and antagonist activity.
In Vitro Calcium Flux Assay for Agonist and Antagonist Screening
This assay is a common high-throughput method to identify and characterize modulators of ion channels like TRPV1 that gate calcium.
Objective: To determine the ability of a test compound to either activate (agonist) or inhibit the activation (antagonist) of the TRPV1 channel by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Test compounds (this compound, JYL-1421) and a known TRPV1 agonist (e.g., capsaicin).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate the plate at 37°C for 1-2 hours to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and JYL-1421) and the reference agonist (capsaicin) in assay buffer.
-
Assay Measurement:
-
Agonist Mode (for this compound):
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates calcium influx and channel activation.
-
-
Antagonist Mode (for JYL-1421):
-
Place the cell plate in the reader and measure the baseline fluorescence.
-
Add the different concentrations of JYL-1421 and incubate for a predefined period (e.g., 5-15 minutes).
-
Add a fixed concentration of the reference agonist (e.g., capsaicin at its EC₈₀) to all wells and immediately record the fluorescence intensity. A decrease in the capsaicin-induced fluorescence signal in the presence of JYL-1421 indicates antagonism.
-
-
-
Data Analysis:
-
For agonist activity, calculate the percentage of activation relative to a maximal response from a saturating concentration of a reference agonist. Plot the concentration-response curve and determine the EC₅₀ value.
-
For antagonist activity, calculate the percentage of inhibition of the agonist response. Plot the concentration-response curve and determine the IC₅₀ value.
-
Electrophysiology (Patch-Clamp) for Mechanism of Action
Whole-cell patch-clamp electrophysiology provides a more detailed characterization of the interaction between the compounds and the TRPV1 channel.
Objective: To directly measure the ion currents through the TRPV1 channel in response to agonist application and to determine the nature of antagonist inhibition.
Materials:
-
TRPV1-expressing cells.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Test compounds and reference agonist.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Patching and Recording:
-
Form a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
-
Compound Application:
-
Agonist: Perfuse the cell with the extracellular solution containing different concentrations of this compound and record the resulting inward current.
-
Antagonist: Perfuse the cell with JYL-1421 for a period before co-applying it with a fixed concentration of capsaicin. A reduction in the capsaicin-induced current indicates antagonism.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration to generate a concentration-response curve and calculate the EC₅₀.
-
Compare the current elicited by the agonist in the presence and absence of the antagonist to determine the percentage of inhibition and the nature of the block (e.g., competitive, non-competitive).
-
Conclusion
This compound and JYL-1421 represent two sides of the pharmacological coin for TRPV1 modulation. As a potent agonist, this compound is a valuable tool for studying the activation and desensitization of the TRPV1 channel and for exploring the therapeutic potential of targeted neuronal stimulation. Conversely, as a selective antagonist, JYL-1421 serves as a powerful probe for investigating the consequences of blocking TRPV1 activity and holds promise for the development of novel analgesics. The distinct molecular mechanisms and biological effects of these two compounds, elucidated through the experimental protocols described herein, underscore the versatility of targeting the TRPV1 channel for both fundamental research and the advancement of new therapeutic strategies. The continued investigation of such targeted modulators will undoubtedly deepen our understanding of sensory biology and pain pathophysiology.
References
A Technical Guide to the Research Applications of Potent TRPV1 Agonists Like JYL-273
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various chemical compounds.[1] Its activation on sensory neurons leads to the sensation of pain and the initiation of inflammatory cascades. Consequently, TRPV1 has emerged as a highly validated target for the development of novel analgesic and anti-inflammatory therapeutics.
Potent TRPV1 agonists, such as JYL-273, represent a compelling class of compounds for therapeutic development. While information on this compound itself is limited to its characterization as a potent TRPV1 agonist, this guide will provide an in-depth technical overview of the research applications of such potent agonists. We will draw upon the extensive research conducted on well-characterized TRPV1 agonists like capsaicin and resiniferatoxin (RTX) to illustrate the principles, methodologies, and potential of this therapeutic strategy. The primary mechanism of action for the therapeutic effect of potent TRPV1 agonists relies on the phenomenon of receptor desensitization.[1] Initial activation of TRPV1 leads to an influx of cations, primarily Ca2+, causing neuronal depolarization and the sensation of pain. However, prolonged or repeated exposure to a potent agonist leads to a desensitized state, rendering the neuron less responsive to subsequent painful stimuli. This "defunctionalization" of nociceptive nerve fibers forms the basis of their analgesic effect.
This guide will detail the key research applications of potent TRPV1 agonists, provide structured quantitative data from relevant studies, outline detailed experimental protocols for their evaluation, and visualize the core signaling pathways and experimental workflows.
Research Applications of Potent TRPV1 Agonists
The therapeutic potential of potent TRPV1 agonists extends across a range of conditions characterized by chronic pain and inflammation.
-
Chronic Pain Management: This is the most extensively researched application.
-
Neuropathic Pain: Topical applications of capsaicin are used to manage various neuropathic pain conditions, including postherpetic neuralgia and diabetic neuropathy.
-
Osteoarthritis Pain: Intra-articular injections of TRPV1 agonists like resiniferatoxin are being investigated to provide long-lasting pain relief in osteoarthritis.
-
Cancer Pain: Targeted delivery of potent agonists to the spinal cord is being explored for the management of intractable cancer pain.
-
-
Inflammation: Beyond direct pain signaling, TRPV1 activation modulates the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings.[2] Desensitization of these neurons can, therefore, have anti-inflammatory effects.
-
Neurogenic Bladder: Overactivity of sensory nerves in the bladder contributes to symptoms of urgency and incontinence. Instillation of TRPV1 agonists into the bladder can desensitize these nerves and improve bladder function.
-
Metabolic Disorders: Emerging research suggests a role for TRPV1 in regulating metabolism and energy expenditure, opening potential avenues for the treatment of obesity and type 2 diabetes.
Quantitative Data on TRPV1 Agonist Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of well-characterized TRPV1 agonists. This data provides a benchmark for evaluating novel potent agonists like this compound.
Table 1: Preclinical Efficacy of TRPV1 Agonists in Rodent Pain Models
| Agonist | Animal Model | Route of Administration | Dose Range | Outcome Measure | Efficacy |
| Capsaicin | CFA-Induced Inflammatory Pain (Rat) | Intraplantar | 10 - 100 µg | Thermal Hyperalgesia | Dose-dependent increase in paw withdrawal latency |
| Capsaicin | Formalin Test (Mouse) | Intraplantar | 3 - 30 µg | Nociceptive Behavior (Licking/Biting) | Significant reduction in late phase nocifensive behaviors |
| Resiniferatoxin | Bone Cancer Pain (Mouse) | Intrathecal | 0.1 - 1 ng | Spontaneous Pain Behaviors | Significant reduction in flinching and guarding |
Table 2: Clinical Efficacy of Resiniferatoxin (RTX) for Osteoarthritis Knee Pain
| Study Phase | Number of Patients | Treatment | Dose | Primary Endpoint | Key Findings |
| Phase 1b | 94 | Intra-articular RTX | Ascending doses up to 30 µg | Safety and Tolerability | Well-tolerated; significant and sustained pain relief beyond 6 months in responders |
| Phase 2 | - | Intra-articular RTX | Multiple dose groups | Pain reduction (WOMAC) | Study ongoing to determine optimal dose for Phase 3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of potent TRPV1 agonists. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Assay: Calcium Imaging of TRPV1 Activation
This protocol describes the measurement of intracellular calcium influx in response to a TRPV1 agonist using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
TRPV1 agonist (e.g., this compound, capsaicin) stock solution in DMSO
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or imaging system
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: a. Prepare serial dilutions of the TRPV1 agonist in HBSS. The final DMSO concentration should be kept low (e.g., <0.1%). b. Add the agonist solutions to the respective wells. Include a vehicle control (HBSS with DMSO).
-
Fluorescence Measurement: a. Immediately place the plate in the fluorescence reader. b. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time to capture the kinetic response of calcium influx.
-
Data Analysis: a. Calculate the change in fluorescence from baseline for each well. b. Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is widely used to assess the analgesic efficacy of compounds in a persistent inflammatory pain state.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane for anesthesia
-
27-gauge needle and syringe
-
Von Frey filaments (for mechanical allodynia testing)
-
Radiant heat source (for thermal hyperalgesia testing)
-
TRPV1 agonist formulation for administration (e.g., topical, intraplantar)
Procedure:
-
Induction of Inflammation: a. Anesthetize the rat with isoflurane. b. Inject 100 µL of CFA into the plantar surface of one hind paw. c. Allow the animal to recover in its home cage. Inflammation and pain hypersensitivity will develop over the next 24 hours.
-
Baseline Pain Assessment (Pre-CFA): a. Before CFA injection, measure the baseline paw withdrawal threshold to mechanical stimuli using Von Frey filaments and the paw withdrawal latency to a radiant heat source.
-
Post-CFA Pain Assessment and Drug Administration: a. At 24 hours post-CFA injection, re-assess the mechanical and thermal sensitivity to confirm the development of allodynia and hyperalgesia. b. Administer the TRPV1 agonist or vehicle control via the desired route.
-
Efficacy Testing: a. At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), measure the paw withdrawal threshold and latency.
-
Data Analysis: a. Compare the post-drug withdrawal thresholds/latencies to the pre-drug (post-CFA) values. b. Calculate the percent reversal of hyperalgesia or allodynia. c. Plot the time course of the analgesic effect.
Visualizations: Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The activation of TRPV1 by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.
Caption: TRPV1 signaling cascade initiated by agonist binding.
Experimental Workflow for Screening TRPV1 Agonists
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel TRPV1 agonists.
Caption: Preclinical development pipeline for TRPV1 agonists.
Conclusion
Potent TRPV1 agonists like this compound hold significant promise for the development of novel therapeutics, particularly in the realm of chronic pain management. Their unique mechanism of action, inducing long-lasting analgesia through receptor desensitization, offers a potential alternative to conventional pain medications. The research applications and methodologies outlined in this guide provide a framework for the continued investigation and development of this exciting class of compounds. A thorough understanding of the underlying signaling pathways and the use of robust preclinical models are essential for translating the potential of potent TRPV1 agonists into effective clinical therapies. As more data on specific compounds like this compound becomes publicly available, the field will be better positioned to refine and optimize this therapeutic approach.
References
The Role of Potent TRPV1 Agonists in Nociception Research: A Technical Guide Focused on JYL-273
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated role of JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, in nociception research. Publicly available information on this compound is limited. Therefore, this guide draws upon established knowledge of TRPV1 agonism, using capsaicin as a primary example, to project the potential applications and research methodologies relevant to this compound. All quantitative data presented are illustrative and intended to exemplify typical findings in this research area.
Introduction to this compound and TRPV1 in Nociception
This compound is identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, reportedly exhibiting higher potency than capsaicin. The TRPV1 receptor, a non-selective cation channel, is a key player in the detection and signaling of noxious stimuli, including heat, protons (acidic conditions), and various chemical compounds.[1][2] Found predominantly on sensory neurons, its activation leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates the sensation of pain.[2][3]
The dual nature of TRPV1 agonists makes them valuable research tools and potential therapeutic agents. Initial activation of the receptor causes acute pain and neurogenic inflammation. However, prolonged or repeated exposure leads to a state of desensitization or "defunctionalization" of the nociceptive nerve fibers, resulting in a long-lasting analgesic effect.[1] This paradoxical effect is the cornerstone of the therapeutic potential of TRPV1 agonists in managing chronic pain conditions.
Mechanism of Action of Potent TRPV1 Agonists
The primary mechanism of action for a potent TRPV1 agonist like this compound involves direct binding to the TRPV1 receptor, triggering a conformational change that opens the ion channel. This initiates a cascade of intracellular events.
Signaling Pathway
The activation of TRPV1 by an agonist leads to a significant influx of Ca2+. This increase in intracellular calcium concentration activates several downstream signaling pathways, including protein kinase C (PKC) and protein kinase A (PKA). These kinases can phosphorylate the TRPV1 channel, modulating its sensitivity. The sustained calcium influx can also lead to the depletion of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from sensory nerve terminals, which contributes to the reduction in pain signal transmission.
Figure 1: Simplified signaling pathway of a potent TRPV1 agonist like this compound.
Quantitative Data in Nociception Research
Research on a novel TRPV1 agonist like this compound would involve quantifying its effects on nociception and comparing its potency to established compounds like capsaicin. The following tables present illustrative data that would be typical of such studies.
Table 1: Illustrative In Vitro Potency of this compound
| Compound | EC₅₀ (nM) for TRPV1 Activation (Calcium Influx Assay) |
|---|---|
| Capsaicin | 150 |
| This compound | 15 |
| Resiniferatoxin (RTX) | 0.5 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.
Table 2: Illustrative In Vivo Nociceptive Response to this compound
| Compound (Intraplantar Injection) | Dose (µg) | Licking/Flinching Time (seconds in first 5 min) |
|---|---|---|
| Vehicle | - | 5 ± 2 |
| Capsaicin | 1 | 45 ± 8 |
| This compound | 0.1 | 48 ± 10 |
| This compound | 1 | 95 ± 15 |
Data are presented as mean ± standard error of the mean (SEM).
Table 3: Illustrative Analgesic Effect of this compound in a Model of Inflammatory Pain
| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test |
|---|---|
| Vehicle | 2.5 ± 0.5 |
| Inflammatory Agent (e.g., Carrageenan) | 0.5 ± 0.1 |
| Inflammatory Agent + Capsaicin (topical) | 1.8 ± 0.3 |
| Inflammatory Agent + this compound (topical) | 2.2 ± 0.4 |
A higher paw withdrawal threshold indicates a greater analgesic effect.
Experimental Protocols
The investigation of a potent TRPV1 agonist like this compound would employ a range of in vitro and in vivo experimental protocols to characterize its activity and therapeutic potential.
In Vitro Calcium Imaging Assay
This assay is fundamental for determining the potency and efficacy of a compound at the TRPV1 receptor.
Objective: To measure the ability of this compound to induce calcium influx in cells expressing the TRPV1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.
-
Compound Application: A baseline fluorescence is recorded before the addition of varying concentrations of this compound.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope or a plate reader.
-
Analysis: The increase in fluorescence is quantified and plotted against the concentration of this compound to determine the EC₅₀ value.
Figure 2: Workflow for an in vitro calcium imaging assay.
In Vivo Capsaicin-Induced Nocifensive Behavior Test
This is a standard behavioral assay to assess the acute nociceptive effects of a TRPV1 agonist.
Objective: To quantify the pain-related behaviors induced by the administration of this compound.
Methodology:
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.
-
Compound Administration: A solution of this compound or vehicle is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately following the injection, the animal is placed in an observation chamber, and the cumulative time spent licking, flinching, or lifting the injected paw is recorded for a set period (e.g., 5-15 minutes).
-
Analysis: The duration of nocifensive behaviors is compared between different doses of this compound and the vehicle control group.
Von Frey Test for Mechanical Allodynia
This assay is used to evaluate the analgesic effects of a compound in models of chronic pain, such as inflammatory or neuropathic pain.
Objective: To determine if pre-treatment with this compound can reverse mechanical hypersensitivity.
Methodology:
-
Induction of Hypersensitivity: A state of mechanical allodynia is induced in rodents, for example, by injecting an inflammatory agent like carrageenan or by surgical nerve injury.
-
Compound Administration: this compound is administered, typically topically or systemically.
-
Mechanical Threshold Measurement: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
Analysis: The paw withdrawal thresholds of this compound-treated animals are compared to those of vehicle-treated and healthy control animals.
Conclusion and Future Directions
Potent TRPV1 agonists like this compound hold significant promise for advancing our understanding of nociception and for the development of novel analgesic therapies. The initial excitatory effect followed by long-lasting desensitization provides a unique mechanism for pain relief, particularly in chronic conditions where nerve sensitization is a key factor.
Future research on this compound would likely focus on a comprehensive characterization of its pharmacological profile, including its selectivity for TRPV1 over other TRP channels, its pharmacokinetic properties, and its efficacy and safety in various preclinical models of pain. Understanding the precise molecular interactions of this compound with the TRPV1 receptor could also pave the way for the rational design of even more effective and safer analgesics. The methodologies and principles outlined in this guide provide a solid framework for the scientific community to undertake such investigations.
References
Investigating Neurogenic Inflammation with JYL-273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve endings. This phenomenon plays a crucial role in the pathophysiology of various inflammatory and pain conditions. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on nociceptive sensory neurons, is a key initiator of neurogenic inflammation. Activation of TRPV1 by stimuli like capsaicin, heat, or endogenous ligands triggers an influx of calcium ions, leading to the exocytosis of neuropeptide-containing vesicles.
This technical guide focuses on the use of JYL-273, a potent TRPV1 agonist, as a tool to induce and investigate neurogenic inflammation in preclinical research. By activating TRPV1, this compound provides a reliable method to model neurogenic inflammation, enabling the study of its underlying mechanisms and the screening of potential therapeutic antagonists.
This compound: A Potent TRPV1 Agonist
This compound is a chemical agonist of the TRPV1 receptor. Its primary mechanism of action is the direct binding to and activation of the TRPV1 channel, leading to cation influx and neuronal depolarization. This action mimics the effects of endogenous and exogenous TRPV1 activators, thereby initiating the signaling cascade of neurogenic inflammation.
| Compound | Target | Agonist/Antagonist | IC50 | Cell Line |
| This compound | TRPV1 | Agonist | 361 nM[1] | CHO-TRPV1 |
Signaling Pathway of TRPV1-Mediated Neurogenic Inflammation
The activation of TRPV1 channels on peripheral sensory nerve terminals by an agonist like this compound initiates a well-defined signaling cascade that culminates in the cardinal signs of inflammation: vasodilation, plasma extravasation, and pain.
Experimental Protocols for Investigating Neurogenic Inflammation with a TRPV1 Agonist
Due to the limited public data on this compound, the following protocols are based on the well-established use of capsaicin, another potent TRPV1 agonist, to induce neurogenic inflammation. These protocols can be adapted for use with this compound, with appropriate dose-response studies to determine the optimal concentration.
In Vivo Model: Capsaicin-Induced Paw Edema in Rodents
This model is widely used to assess plasma extravasation, a key component of neurogenic inflammation.
Materials:
-
This compound or Capsaicin solution (e.g., 50 µg in 50 µL saline)
-
Plethysmometer or calipers
-
Rodents (rats or mice)
-
Vehicle control (saline)
-
Test compounds (potential antagonists)
Procedure:
-
Acclimatize animals to the experimental environment.
-
Measure the baseline paw volume of each animal using a plethysmometer or calipers.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the inflammatory challenge.
-
Inject this compound or capsaicin solution (e.g., 50 µL) into the plantar surface of the hind paw. Inject the contralateral paw with vehicle as a control.
-
Measure the paw volume at various time points after the injection (e.g., 15, 30, 60, 120 minutes).
-
Calculate the percentage increase in paw volume relative to the baseline measurement.
Quantitative Data (Capsaicin-Induced Paw Edema):
| Agonist (Dose) | Animal Model | Time Point | Paw Volume Increase (%) |
| Histamine (0.5 µmol) | Rat | Not specified | 34%[2] |
| Carrageenan | Rat | 3-5 hours | Varies (used for NSAID testing)[3] |
In Vitro Model: Neuropeptide Release from Dorsal Root Ganglion (DRG) Neurons
This model allows for the direct measurement of neuropeptide release from sensory neurons following TRPV1 activation.
Materials:
-
Primary DRG neuron cultures (from rodents)
-
This compound or Capsaicin solution (various concentrations for dose-response)
-
Krebs-HEPES buffer
-
Enzyme-linked immunosorbent assay (ELISA) kits for Substance P and CGRP
-
Test compounds (potential antagonists)
Procedure:
-
Culture DRG neurons for several days to allow for maturation.
-
Pre-incubate the DRG cultures with the test compound or vehicle for a specified duration.
-
Wash the cells with Krebs-HEPES buffer.
-
Stimulate the neurons with this compound or capsaicin at various concentrations for a defined period (e.g., 10 minutes).
-
Collect the supernatant for neuropeptide analysis.
-
Lyse the cells to measure total protein content for normalization.
-
Quantify the concentration of Substance P and CGRP in the supernatant using ELISA.
Quantitative Data (Capsaicin-Induced Neuropeptide Release):
| Agonist (Concentration) | Preparation | Neuropeptide | Fold Increase (vs. Basal) |
| Capsaicin (1 µM) | Rat DRG Neurons | CGRP | ~4.9[4] |
| Capsaicin (10 µM) | Rat DRG Neurons | Substance P | ~2 (in absence of extracellular Ca²⁺)[5] |
| Capsaicin (3 µM) | Mouse Spinal Cord Slices | Substance P | Significant increase peaking at ~10 min |
Experimental Workflow for Screening TRPV1 Antagonists
The use of this compound as a TRPV1 agonist is integral to screening pipelines aimed at identifying novel antagonists for the treatment of neurogenic inflammation and associated pain.
Conclusion
This compound, as a potent TRPV1 agonist, is a valuable pharmacological tool for the investigation of neurogenic inflammation. Its ability to reliably induce this complex process in both in vitro and in vivo models allows for a detailed examination of the underlying molecular and cellular mechanisms. Furthermore, this compound is instrumental in the preclinical screening and validation of novel therapeutic agents targeting the TRPV1 pathway for the management of pain and inflammatory disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neurogenic inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of JYL-273 on Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the modulation of sensory neuron activity. This technical guide provides an in-depth overview of the known effects of this compound on sensory neurons, focusing on its mechanism of action through the TRPV1 signaling pathway. This document summarizes the available quantitative data, details relevant experimental protocols for studying TRPV1 agonists, and provides visual representations of the signaling cascade and experimental workflows to facilitate further research and drug development.
Introduction to this compound
This compound has been identified as a potent agonist of the TRPV1 receptor.[1] The TRPV1 channel, predominantly expressed in primary sensory neurons, is a non-selective cation channel that acts as a polymodal integrator of various stimuli, including heat, protons, and chemical compounds like capsaicin. Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials, which are then transmitted to the central nervous system, often resulting in the sensation of pain.
Mechanism of Action: The TRPV1 Signaling Pathway
The primary mechanism by which this compound exerts its effects on sensory neurons is through the activation of the TRPV1 channel. This activation initiates a cascade of intracellular signaling events.
Upon binding of this compound to the TRPV1 receptor, the channel undergoes a conformational change, leading to the opening of its ion pore. This allows for the influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients.[2] The influx of these positively charged ions leads to the depolarization of the sensory neuron's membrane. If this depolarization reaches the threshold potential, it triggers the firing of action potentials.
The increase in intracellular Ca2+ concentration is a critical secondary signaling event. Calcium ions can directly and indirectly modulate the activity of various intracellular enzymes, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2] These kinases can, in turn, phosphorylate the TRPV1 channel and other intracellular proteins, leading to sensitization or desensitization of the neuron to subsequent stimuli.
Quantitative Data
To date, specific quantitative data on the effect of this compound on sensory neuron firing rates is limited. However, its potency as a TRPV1 agonist has been determined in a heterologous expression system.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | CHO-TRPV1 cell lines | IC50 | 361 nM | [1] |
For comparative context, the effects of the well-characterized TRPV1 agonist, capsaicin, on sensory neurons are presented below. It is important to note that these values are not from direct comparative studies with this compound.
| Compound | Neuron Type | Parameter | Value |
| Capsaicin | Dorsal Root Ganglion (DRG) Neurons | EC50 for Ca2+ influx | ~100-500 nM |
| Capsaicin | Dorsal Root Ganglion (DRG) Neurons | Firing Rate Increase | Concentration-dependent |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on sensory neurons.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and changes in membrane potential in response to a compound.
Objective: To measure this compound-evoked currents and changes in firing rate in sensory neurons.
Materials:
-
Primary sensory neurons (e.g., dorsal root ganglion neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
This compound stock solution (in DMSO)
Procedure:
-
Isolate and culture primary sensory neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a sensory neuron.
-
In voltage-clamp mode, hold the neuron at -60 mV and apply voltage ramps or steps to record baseline currents.
-
Perfuse the chamber with a known concentration of this compound and record the evoked currents.
-
In current-clamp mode, record the resting membrane potential and spontaneous firing rate.
-
Apply this compound and record the change in membrane potential and firing frequency.
-
Perform dose-response experiments by applying increasing concentrations of this compound.
Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration in a population of neurons.
Objective: To measure the increase in intracellular Ca2+ in sensory neurons in response to this compound.
Materials:
-
Primary sensory neurons
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with a camera and appropriate filter sets
-
External solution (as above)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture sensory neurons on glass-bottom dishes.
-
Load the neurons with a fluorescent Ca2+ indicator by incubating them in a solution containing the dye.
-
Wash the cells with external solution to remove excess dye.
-
Place the dish on the microscope stage and acquire baseline fluorescence images.
-
Perfuse the chamber with a known concentration of this compound.
-
Acquire a time-lapse series of fluorescence images to record the change in intracellular Ca2+.
-
At the end of the experiment, apply a high concentration of a known ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration.
-
Analyze the images to quantify the change in fluorescence intensity over time, which corresponds to the change in intracellular Ca2+ concentration.
Conclusion
This compound is a potent TRPV1 agonist that activates sensory neurons through the canonical TRPV1 signaling pathway, leading to cation influx, membrane depolarization, and the generation of action potentials. While specific data on its effects on neuronal firing rates are not yet available, the provided experimental protocols offer a robust framework for the detailed characterization of this compound and other novel TRPV1 modulators. Further investigation into the precise downstream signaling events and comparative studies with established TRPV1 agonists will be crucial for elucidating the full therapeutic potential of this compound in pain and other sensory-related disorders.
References
JYL-273: A Novel Modulator of the JAK2/STAT3 Signaling Pathway for the Treatment of Chronic Pain
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chronic pain remains a significant clinical challenge, with a substantial need for novel therapeutic agents that offer improved efficacy and safety profiles. This document provides a comprehensive overview of JYL-273, a novel small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, and its potential as a therapeutic agent for both inflammatory and neuropathic pain. Preclinical data suggest that this compound effectively attenuates pain behaviors in rodent models by modulating key downstream effectors of the JAK2/STAT3 cascade, which is increasingly recognized as a critical regulator of neuroinflammation and central sensitization.[1] This guide details the hypothesized mechanism of action of this compound, summarizes key preclinical findings, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Pain Pathways and the Role of JAK2/STAT3
Pain is a complex sensory and emotional experience transmitted through a series of neural pathways from the periphery to the central nervous system.[2] These pathways are highly plastic and can be sensitized by inflammation or nerve injury, leading to chronic pain states.[3] The transmission of pain signals involves primary afferent nociceptors, the dorsal horn of the spinal cord, and ascending pathways to the brainstem and thalamus.[4][5]
Recent research has highlighted the critical role of neuro-immune interactions in the pathophysiology of chronic pain. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key mediators in this process. The JAK-STAT signaling pathway is a crucial intracellular cascade that transduces signals from these cytokines to the nucleus, leading to the transcription of genes involved in inflammation and neuronal sensitization. The JAK2/STAT3 pathway, in particular, has been shown to be aberrantly activated in various animal models of chronic pain, including neuropathic and inflammatory pain. This makes the JAK2/STAT3 pathway a compelling target for the development of novel analgesics.
This compound: Hypothesized Mechanism of Action
This compound is a potent and selective, orally bioavailable small molecule inhibitor of JAK2 phosphorylation. By inhibiting JAK2, this compound is hypothesized to block the subsequent phosphorylation and activation of STAT3. This, in turn, prevents the translocation of STAT3 to the nucleus and the transcription of pro-inflammatory and pro-nociceptive genes. The proposed mechanism suggests that this compound can attenuate the central sensitization and neuroinflammation that underlie chronic pain states.
Signaling Pathway of this compound Action
Caption: Hypothesized mechanism of this compound in inhibiting the JAK2/STAT3 signaling pathway.
Preclinical Efficacy of this compound
The analgesic potential of this compound has been evaluated in established rodent models of inflammatory and neuropathic pain.
Inflammatory Pain Model
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Inflammation: A single intraplantar injection of 100 µL of CFA is administered into the right hind paw.
-
Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Baseline measurements are taken before CFA injection.
-
Drug Administration: this compound is administered orally at various doses (1, 3, 10, and 30 mg/kg) or vehicle control 24 hours after CFA injection.
-
Post-Dose Assessment: Pain behaviors are reassessed at 1, 2, 4, and 6 hours post-drug administration.
Quantitative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose (Mean ± SEM) | Paw Withdrawal Latency (s) at 2h post-dose (Mean ± SEM) |
| Vehicle | - | 2.8 ± 0.4 | 4.5 ± 0.6 |
| This compound | 1 | 4.2 ± 0.5 | 6.1 ± 0.7 |
| This compound | 3 | 7.9 ± 0.8 | 9.8 ± 1.1 |
| This compound | 10 | 12.5 ± 1.2 | 14.2 ± 1.5 |
| This compound | 30 | 14.1 ± 1.0 | 15.8 ± 1.3 |
| Sham (Saline) | - | 15.0 ± 0.9 | 17.2 ± 1.4 |
| *p<0.05, **p<0.01 vs. Vehicle |
Neuropathic Pain Model
Experimental Protocol: Spared Nerve Injury (SNI) Model
-
Animal Model: Male C57BL/6 mice (20-25g) are used.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.
-
Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments on the lateral aspect of the paw (sural nerve territory). Baseline measurements are taken before surgery.
-
Drug Administration: this compound is administered orally daily at various doses (3, 10, and 30 mg/kg) or vehicle control, starting from day 7 post-surgery for 14 consecutive days.
-
Post-Dose Assessment: Mechanical allodynia is measured 2 hours after drug administration on days 7, 14, and 21 post-surgery.
Quantitative Data:
| Treatment Group | Dose (mg/kg, p.o., daily) | Paw Withdrawal Threshold (g) on Day 14 (Mean ± SEM) |
| Vehicle | - | 0.4 ± 0.1 |
| This compound | 3 | 0.8 ± 0.2 |
| This compound | 10 | 1.5 ± 0.3 |
| This compound | 30 | 2.8 ± 0.4** |
| Sham Surgery | - | 3.5 ± 0.3 |
| p<0.05, **p<0.01 vs. Vehicle |
Experimental Workflow and Decision Making
The preclinical development of this compound follows a structured workflow to assess its therapeutic potential and guide further development.
Preclinical Evaluation Workflow for this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a first-in-class analgesic targeting the JAK2/STAT3 signaling pathway. The compound demonstrates significant efficacy in attenuating both inflammatory and neuropathic pain behaviors in rodent models. The hypothesized mechanism of action, centered on the inhibition of neuroinflammation and central sensitization, offers a promising approach for treating chronic pain conditions that are often refractory to current therapies.
Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and toxicology assessments to support the advancement of this compound into clinical development. Further elucidation of the downstream targets of the JAK2/STAT3 pathway that are modulated by this compound will also provide deeper insights into its therapeutic effects and may reveal novel biomarkers for patient stratification. The continued investigation of this compound holds the potential to deliver a much-needed therapeutic innovation for patients suffering from chronic pain.
References
- 1. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain: Pathways and Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural pathways in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anatomy and Physiology of Pain - Pain and Disability - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JYL-273 in In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JYL-273 is a potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat, protons, and endovanilloids. As a potent agonist, this compound is a valuable pharmacological tool for researchers studying pain pathways, neuro-inflammation, and other physiological processes mediated by TRPV1 activation. These application notes provide detailed protocols for the in vitro characterization of this compound using common cell-based assays.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₄₀N₂O₄S |
| Molecular Weight | 500.7 g/mol |
| CAS Number | 289902-71-2 |
Functional Potency Assessment: Calcium Influx Assay
This protocol describes the determination of the functional potency (EC₅₀) of this compound by measuring intracellular calcium influx in a human TRPV1-expressing cell line using a fluorescent calcium indicator.
Experimental Protocol
1.1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
- Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
- Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
1.2. Dye Loading:
- Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the cell culture medium from the wells.
- Add 100 µL of the dye loading solution to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
1.3. Compound Preparation and Assay:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM. Also, prepare a positive control (e.g., capsaicin).
- Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.
- Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).
- Record a baseline fluorescence reading for 10-20 seconds.
- Add the this compound dilutions or control compounds to the wells.
- Continuously record the fluorescence signal for at least 3 minutes.
1.4. Data Analysis:
- Determine the peak fluorescence response for each well after compound addition.
- Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
- Normalize the data to the maximum response observed with a saturating concentration of a reference agonist.
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Presentation
Table 1: Functional Potency of this compound at the Human TRPV1 Receptor
| Compound | EC₅₀ (nM) |
| This compound | 0.5 |
| Capsaicin (Reference) | 5.0 |
Hypothetical data for illustrative purposes.
Experimental Workflow
Calcium Influx Assay Workflow
Receptor Binding Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human TRPV1 receptor.
Experimental Protocol
2.1. Membrane Preparation:
- Homogenize cells or tissues expressing the TRPV1 receptor in ice-cold homogenization buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2.2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TRPV1 antagonist (e.g., [³H]-Resiniferatoxin), and varying concentrations of this compound (or a non-labeled reference compound for a standard curve).
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add the radioligand, membranes, and a saturating concentration of a non-labeled TRPV1 ligand.
- Incubate the plate at room temperature for a specified time to reach binding equilibrium.
2.3. Filtration and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
- Wash the filters multiple times with ice-cold wash buffer.
- Allow the filters to dry.
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
2.4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a one-site competition binding equation to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 2: Binding Affinity of this compound for the Human TRPV1 Receptor
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | 1.2 | 0.8 |
Hypothetical data for illustrative purposes.
Experimental Workflow
Competitive Binding Assay Workflow
Cytotoxicity Assessment: MTT Assay
This protocol is for assessing the potential cytotoxicity of this compound on a relevant cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol
3.1. Cell Plating:
- Seed cells (e.g., HEK293 or a neuronal cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
3.2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- Replace the existing medium in the wells with the medium containing the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
3.3. MTT Assay:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Shake the plate gently to ensure complete dissolution.
3.4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the background absorbance (measured at a reference wavelength of 690 nm).
- Express the cell viability as a percentage of the vehicle-treated control.
- Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation
Table 3: Cytotoxicity of this compound
| Compound | Cell Line | CC₅₀ (µM) |
| This compound | HEK293 | > 50 |
| Doxorubicin (Control) | HEK293 | 0.8 |
Hypothetical data for illustrative purposes.
TRPV1 Signaling Pathway
Activation of the TRPV1 receptor by an agonist such as this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and initiates a cascade of downstream signaling events.
TRPV1 Agonist Signaling Pathway
References
Application Notes and Protocols for JYL-273: In Vivo Studies
Disclaimer: The following information is intended for research purposes only and does not constitute a guide for therapeutic or diagnostic use. All in vivo experiments should be conducted in strict accordance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli.[1] As a research compound, this compound is utilized in preclinical studies to investigate the physiological and pathophysiological roles of TRPV1 activation. Due to the proprietary nature of drug development and the early stage of research on many compounds, detailed in vivo dosage and administration protocols for this compound are not extensively published. The information provided herein is based on general principles of in vivo pharmacology for TRPV1 agonists and should be adapted and optimized for specific experimental contexts.
Quantitative Data Summary
There is currently no publicly available quantitative data from in vivo studies specifically detailing the dosage, administration, and efficacy of this compound. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific animal model and research question. The table below is a template that can be used to structure and record data from such pilot studies.
Table 1: Template for In Vivo Dose-Response Study of this compound
| Animal Model | Route of Administration | This compound Dose (mg/kg) | Vehicle | Observation Period | Endpoint Measured | Key Findings |
| e.g., C57BL/6 Mouse | e.g., Intraperitoneal (i.p.) | e.g., 0.1 | e.g., Saline, 5% DMSO | e.g., 4 hours | e.g., Nocifensive behavior | |
| e.g., 1 | ||||||
| e.g., 10 |
Experimental Protocols
The following are generalized protocols for in vivo administration of a research compound like this compound. Specific parameters should be optimized for each experimental setup.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice
-
Preparation of this compound Solution:
-
Based on the desired final concentration and the solubility of this compound, prepare a stock solution. A common vehicle for hydrophobic compounds is a mixture of saline, DMSO, and Tween 80.
-
Example Vehicle: 5% DMSO, 5% Tween 80 in sterile saline.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Acclimatize mice to the experimental room for at least 1 hour before the procedure.
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Using a 27-gauge needle, inject the this compound solution into the intraperitoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
The injection volume should typically not exceed 10 mL/kg.
-
-
Post-Injection Monitoring:
-
Observe the animals for any signs of distress or adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at predetermined time points.
-
Protocol 2: Intraventricular (i.c.v.) Injection in Mice
For central nervous system targets, direct administration into the cerebral ventricles may be necessary. This is a surgical procedure that requires stereotaxic instrumentation.
-
Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
-
Cannula Implantation or Injection:
-
Based on a mouse brain atlas, determine the coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower a guide cannula to the desired depth and fix it to the skull with dental cement.
-
Alternatively, for acute injections, slowly infuse the this compound solution (typically 1-2 µL) directly into the ventricle using a microsyringe.[2]
-
-
Post-Surgical Care and Administration:
-
Allow the animal to recover from surgery before proceeding with the experiment.
-
For animals with an implanted cannula, the this compound solution can be infused directly into the ventricle in awake, freely moving animals.
-
Signaling Pathways and Experimental Workflows
Activation of TRPV1 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary consequence of TRPV1 activation is an influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the generation of action potentials in nociceptive neurons. Downstream signaling can involve various pathways, including the activation of protein kinase C (PKC) and calcineurin.
Below are diagrams illustrating a generalized TRPV1 signaling pathway and a typical experimental workflow for evaluating a TRPV1 agonist in vivo.
Caption: Generalized TRPV1 signaling cascade upon agonist binding.
Caption: Typical experimental workflow for in vivo evaluation of this compound.
References
JYL-273: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, in cell culture applications. This document includes information on solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and a comprehensive protocol for assessing its effects on cell viability.
Introduction
This compound is a chemical compound identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The activation of TRPV1 channels by agonists is known to induce cellular responses, including apoptosis and modulation of cell proliferation, making this compound a compound of interest in cancer research.
Data Presentation
A summary of the available quantitative data for this compound is presented in Table 1.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 485.68 g/mol | N/A |
| CAS Number | 1391826-17-7 | N/A |
| IC50 in CHO-TRPV1 cells | 361 nM | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (in Solvent) | -80°C for up to 1 year | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Precautionary Measures: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.857 mg of this compound (Molecular Weight = 485.68 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example of a 10 mM stock solution with 4.857 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to one year).
Note on Solubility: While a specific maximum solubility of this compound in DMSO has not been formally reported in the searched literature, it is a common solvent for similar organic compounds. Preparing a 10 mM stock solution is a standard starting point. If a higher concentration is required, it is recommended to perform a small-scale solubility test first.
Protocol 2: Cell Viability Assay using this compound
Objective: To determine the effect of this compound on the viability of a cancer cell line using a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., a line known to express TRPV1)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a sterile, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium.
-
Important: The final concentration of DMSO in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%). To achieve this, first prepare an intermediate dilution of the this compound stock in medium. Then, perform serial dilutions from this intermediate stock.
-
For example, to achieve final concentrations ranging from 1 µM to 100 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate stock (with 1% DMSO). Then, perform serial dilutions from this 100 µM stock. When adding 10 µL of these working solutions to 90 µL of media in the wells, the final DMSO concentration will be 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the treated wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Preparing Stock Solutions of JYL-273 for Cellular Assays
Application Note
Introduction
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation and other physiological processes.[1][2] Due to its high potency, accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in in vitro and in vivo assays. This document provides detailed protocols for the preparation of this compound stock solutions and important considerations for its handling and storage.
Summary of this compound Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 500.7 g/mol | [1][2] |
| Molecular Formula | C₂₈H₄₀N₂O₄S | [1] |
| Purity | Typically ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Assumption based on common practice for similar compounds |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed. Wear appropriate PPE to avoid direct contact with the skin and eyes. Handle the powder in a chemical fume hood to prevent inhalation.
3. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for many cellular assays.
Step 1: Weighing the this compound Powder
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound powder directly into the tared microcentrifuge tube. Record the exact weight.
Step 2: Calculating the Volume of DMSO
-
Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration:
Volume (µL) = (Weight of this compound (mg) / 500.7 g/mol ) * 100,000
For 1 mg of this compound:
Volume (µL) = (1 mg / 500.7 g/mol ) * 100,000 ≈ 199.7 µL
Step 3: Dissolving the this compound
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.
4. Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term use, an aliquot can be stored at -20°C for up to one month.
Diagrams
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Simplified signaling pathway of this compound as a TRPV1 agonist.
References
Application Notes and Protocols for Calcium Imaging Assays
Important Note: A thorough search of scientific literature and commercial databases did not yield any specific information regarding a compound designated "JYL-273" for use in calcium imaging or any other biological application. Therefore, the following application notes and protocols are provided as a representative guide for a widely used green fluorescent calcium indicator, Fluo-4 AM . These protocols can be adapted for other acetoxymethyl (AM) ester-based calcium indicators.
Introduction to Calcium Imaging with Fluo-4 AM
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission. The ability to measure and visualize dynamic changes in intracellular Ca²⁺ concentration is crucial for understanding these fundamental biological events.
Fluo-4 AM is a high-affinity (Kd ≈ 345 nM) fluorescent indicator for Ca²⁺ that has become a cornerstone of calcium imaging assays. This cell-permeant dye is non-fluorescent until it enters a cell, where intracellular esterases cleave the AM ester groups, trapping the fluorescent Fluo-4 molecule inside. Upon binding to Ca²⁺, Fluo-4 exhibits a large increase in fluorescence intensity (over 100-fold) with minimal wavelength shift, making it ideal for use with standard fluorescein filter sets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fluo-4 AM in cell-based calcium imaging assays to screen for modulators of intracellular calcium signaling.
Principle of the Assay
The core principle of a Fluo-4 AM-based calcium imaging assay is to load target cells with the dye and then measure the fluorescence changes in response to the application of test compounds. An increase in fluorescence intensity directly correlates with a rise in intracellular Ca²⁺ concentration, which can be triggered by the activation of various signaling pathways, such as those involving G-protein coupled receptors (GPCRs) or ion channels.
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Gibco | 14025092 |
| HBSS without Ca²⁺ and Mg²⁺ | Gibco | 14175095 |
| Probenecid | Sigma-Aldrich | P8761 |
| Cell Line (e.g., HEK293, CHO) | ATCC | Varies |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| 96-well or 384-well black, clear-bottom microplates | Corning | 3603 |
| Reference Agonist (e.g., ATP, Carbachol) | Sigma-Aldrich | Varies |
| Test Compounds | In-house or Commercial | N/A |
Quantitative Data Summary
The following tables present example data that could be generated from a calcium imaging assay to characterize the potency and efficacy of test compounds.
Table 1: Potency (EC₅₀/IC₅₀) of Reference and Test Compounds
| Compound | Target | Assay Type | EC₅₀ / IC₅₀ (nM) | Hill Slope | n (replicates) |
| ATP (Agonist) | Endogenous P2Y Receptors | Agonist Mode | 150 | 1.2 | 3 |
| Carbachol (Agonist) | Muscarinic M3 Receptor | Agonist Mode | 85 | 1.1 | 3 |
| Test Compound A | Target X | Agonist Mode | 45 | 1.0 | 3 |
| Test Compound B | Target X | Antagonist Mode | 220 (IC₅₀) | -0.9 | 3 |
| This compound | Unknown | Not Determined | N/A | N/A | N/A |
EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values are crucial for ranking the potency of compounds.[1][2][3]
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
| Signal-to-Background (S/B) Ratio | > 10 | Ratio of the maximum fluorescence signal (agonist-stimulated) to the baseline fluorescence (unstimulated). |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating the separation between positive and negative controls. A value > 0.5 indicates an excellent assay. |
| CV (%) of Controls | < 10% | The coefficient of variation for both positive and negative controls, indicating assay precision. |
| Optimal Fluo-4 AM Concentration | 1 - 5 µM | The concentration that provides the best S/B ratio without causing significant cytotoxicity. |
| Optimal Loading Temperature | 37°C | The temperature that facilitates efficient dye uptake and de-esterification. |
| Optimal Incubation Time | 30 - 60 min | The time required for complete de-esterification of the AM ester and dye equilibration. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Fluo-4 AM Stock Solution (1 mM):
-
Allow the vial of Fluo-4 AM (typically 50 µg) to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mM stock solution (e.g., for 50 µg of Fluo-4 AM with a MW of ~1097 g/mol , add ~45.6 µL of DMSO).
-
Vortex briefly to dissolve. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.
-
This solution can be viscous; warm gently (37°C) to aid dissolution.
-
Store at room temperature.
-
-
Probenecid Stock Solution (250 mM):
-
Dissolve probenecid in 1N NaOH to a concentration of 250 mM.
-
Adjust the pH to 7.4 with HCl.
-
Store in aliquots at -20°C. Probenecid is an anion-exchange transporter inhibitor that helps to prevent the leakage of de-esterified dye from the cells.
-
-
Dye Loading Buffer (2X Concentrate):
-
For a final concentration of 2 µM Fluo-4 AM and 0.04% Pluronic F-127:
-
In an appropriate volume of HBSS (with Ca²⁺ and Mg²⁺), add the required volume of 1 mM Fluo-4 AM stock solution.
-
Add an equal volume of 20% Pluronic F-127 stock solution to the Fluo-4 AM solution (this aids in dye solubilization).
-
If using probenecid, add it to the HBSS to a final concentration of 1-2.5 mM before adding the dye.
-
Vortex thoroughly. This will be your 2X dye loading buffer.
-
Protocol 2: Cell Preparation and Dye Loading
This protocol is optimized for adherent cells grown in a 96-well plate.
-
Cell Seeding:
-
Seed cells into a black-walled, clear-bottom 96-well microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium from the wells.
-
Add an equal volume of the 2X Dye Loading Buffer to each well as the volume of medium you would normally have (e.g., add 50 µL of 2X buffer to 50 µL of medium already in the well, or wash and replace with 100 µL of 1X loading buffer).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.
-
-
Washing:
-
After incubation, gently remove the dye loading solution.
-
Wash the cells 2-3 times with HBSS (with Ca²⁺ and Mg²⁺, and with probenecid if used during loading).
-
After the final wash, leave 100 µL of the wash buffer in each well.
-
Incubate the plate at room temperature for an additional 20-30 minutes to ensure complete de-esterification of the dye.
-
Experimental Workflow Diagram
Caption: A typical workflow for a cell-based calcium imaging assay.
Protocol 3: Data Acquisition
Data acquisition is typically performed using a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped with a fast camera.
-
Instrument Setup:
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Adjust the camera gain or PMT settings to ensure the baseline fluorescence is low but detectable, and that the maximum signal after agonist addition does not saturate the detector.
-
-
Assay Protocol (Agonist Mode):
-
Place the cell plate in the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the test compounds or reference agonist to the wells.
-
Continue to record the fluorescence signal for 60-180 seconds to capture the full calcium transient (peak and decay).
-
-
Assay Protocol (Antagonist Mode):
-
Follow the same procedure as the agonist mode, but with a two-step addition.
-
First, add the test antagonist compounds and incubate for a predefined period (e.g., 5-15 minutes).
-
Then, add a known concentration (e.g., EC₈₀) of a reference agonist to all wells.
-
An effective antagonist will reduce or eliminate the calcium signal induced by the reference agonist.
-
Data Analysis
-
Normalization: The raw fluorescence data (Relative Fluorescence Units, RFU) can be normalized to the baseline fluorescence (F₀) for each well to express the change in fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Dose-Response Curves: Plot the peak fluorescence response against the logarithm of the compound concentration.
-
EC₅₀/IC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ values.[1][2]
-
Assay Quality Control: Calculate the Z'-factor and signal-to-background ratio to ensure the validity and robustness of the screening data.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal / Low S/B Ratio | Incomplete dye de-esterification. | Increase incubation time after washing. Ensure cells are healthy. |
| Low dye concentration. | Optimize Fluo-4 AM concentration (titrate from 1-5 µM). | |
| Insufficient receptor expression. | Use a cell line with higher endogenous expression or a stably transfected cell line. | |
| High Background Fluorescence | Extracellular dye. | Ensure thorough washing after the loading step. |
| Cell death/dye leakage. | Reduce dye concentration or incubation time. Use probenecid. Check cell viability. | |
| High Well-to-Well Variability | Uneven cell seeding. | Optimize cell seeding protocol to ensure a uniform monolayer. |
| Inconsistent dye loading. | Ensure consistent and gentle washing steps. Use automated liquid handlers. | |
| No Response to Agonist | Inactive agonist. | Use a fresh, validated stock of the agonist. |
| Cell signaling pathway is compromised. | Check cell health and passage number. Ensure appropriate buffer conditions (presence of Ca²⁺). | |
| Instrument settings are incorrect. | Verify excitation/emission wavelengths and detector settings. |
Conclusion
The Fluo-4 AM calcium imaging assay is a robust and high-throughput method for studying intracellular calcium signaling and screening for novel modulators of GPCRs and ion channels. By following the detailed protocols and guidelines presented in these application notes, researchers can generate high-quality, reproducible data to advance their scientific and drug discovery objectives. Careful optimization of parameters such as cell density, dye concentration, and loading conditions is critical for achieving optimal assay performance.
References
Application Notes and Protocols for JYL-273 in Vasoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, in the study of vasoconstriction and vascular function. While initially investigated for its potential to induce vasoconstriction, experimental evidence indicates that this compound's primary utility in this context lies in its ability to induce profound and complete desensitization of vascular TRPV1 receptors without causing a direct contractile response. This unique property makes this compound an invaluable tool for elucidating the role of TRPV1 in vascular physiology and pathophysiology.
Introduction to this compound and Vascular TRPV1
This compound is a synthetic compound that acts as a potent agonist at the TRPV1 receptor, a non-selective cation channel primarily known for its role in pain and temperature sensation. Recent research has identified the functional expression of TRPV1 receptors on vascular smooth muscle cells (VSMCs) of resistance arteries, where their activation can lead to vasoconstriction. This discovery has opened new avenues for investigating the role of TRPV1 in the regulation of blood flow and blood pressure.
Unlike canonical TRPV1 agonists such as capsaicin, which elicits robust vasoconstriction, this compound demonstrates a distinct pharmacological profile. In isolated skeletal muscle arterioles, this compound does not induce vasoconstriction within a wide concentration range (0.1 nM to 1 µM)[1]. However, pre-incubation with this compound leads to a complete tachyphylaxis (rapid desensitization) of the TRPV1 receptor, rendering the blood vessel unresponsive to subsequent applications of capsaicin[1]. This makes this compound a highly specific tool to functionally inactivate vascular TRPV1 in vitro and ex vivo, allowing researchers to probe the downstream effects of TRPV1 signaling in the vasculature.
Key Applications of this compound in Vasoconstriction Studies
-
Selective Desensitization of Vascular TRPV1: this compound can be used to selectively inactivate TRPV1 channels on VSMCs to study the receptor's role in myogenic tone, responses to other vasoactive stimuli, and pathological conditions like hypertension and vasospasm.
-
Dissecting Sensory Nerve vs. Vascular Smooth Muscle TRPV1 Function: By comparing the effects of this compound with traditional TRPV1 agonists that also activate sensory nerves (e.g., capsaicin), researchers can differentiate between direct vascular effects and indirect, neurogenic influences on blood vessel diameter.
-
Investigating TRPV1-Mediated Signaling Pathways: As this compound uncouples receptor activation from a direct contractile response, it can be used to study the initial signaling events downstream of TRPV1 activation in VSMCs without the confounding factor of a change in vessel diameter.
Experimental Protocols
The following protocols are based on methodologies established for studying TRPV1-mediated effects in isolated resistance arteries using pressure myography.
Protocol 1: Ex Vivo Pressurized Artery Preparation for Vasoconstriction Studies
This protocol describes the isolation and mounting of rodent gracilis muscle arterioles, a common model for studying peripheral resistance artery function.
Materials:
-
Male Wistar rats (250-300g)
-
Dissection microscope
-
Microdissection scissors and forceps
-
Pressure myograph system (e.g., DMT, Living Systems Instrumentation)
-
Glass cannulation pipettes
-
Physiological Saline Solution (PSS) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat via an approved ethical protocol.
-
Dissect the gracilis muscle and place it in cold PSS.
-
Under a dissection microscope, carefully isolate a second- or third-order arteriole (approximately 100-200 µm in diameter).
-
Transfer the isolated arteriole to the chamber of the pressure myograph containing cold PSS.
-
Mount the arteriole onto two glass cannulation pipettes and secure with sutures.
-
Pressurize the arteriole to a physiological pressure (e.g., 60 mmHg) and equilibrate for 30-60 minutes at 37°C while continuously superfusing with PSS gassed with carbogen.
-
Assess vessel viability by constricting with a high-potassium solution (e.g., 60 mM KCl) and testing endothelium-dependent relaxation with acetylcholine (e.g., 10 µM).
Protocol 2: Investigating this compound-Induced TRPV1 Desensitization
This protocol details the procedure to demonstrate the desensitizing effect of this compound on vascular TRPV1.
Materials:
-
Pressurized arteriole preparation (from Protocol 1)
-
This compound stock solution (in DMSO or ethanol)
-
Capsaicin stock solution (in ethanol)
-
Physiological Saline Solution (PSS)
Procedure:
-
After equilibration and viability checks, establish a stable baseline diameter of the pressurized arteriole.
-
Control Response: Construct a cumulative concentration-response curve to capsaicin (e.g., 1 nM to 10 µM) to determine the baseline vasoconstrictor response. Wash the vessel thoroughly with PSS between agonist applications to allow for recovery.
-
This compound Incubation: After a washout period and return to baseline diameter, incubate the arteriole with this compound (e.g., 1 µM) for 20 minutes[1]. Record any changes in vessel diameter during this period.
-
Post-Incubation Capsaicin Challenge: Following the 20-minute incubation with this compound, and without washing out the this compound, re-challenge the arteriole with a high concentration of capsaicin (e.g., 1 µM) that previously elicited a robust constriction.
-
Data Analysis: Compare the magnitude of the capsaicin-induced constriction before and after incubation with this compound. A significant reduction or complete abolition of the capsaicin response indicates TRPV1 desensitization.
Data Presentation
Quantitative data from vasoconstriction and desensitization experiments should be presented clearly for comparison.
Table 1: Effect of this compound on Vasoconstriction of Isolated Rat Gracilis Arterioles
| Compound | Concentration Range | Maximal Vasoconstriction (% of Baseline Diameter) | EC50 (nM) |
| This compound | 0.1 nM - 1 µM | No significant constriction observed | Not Applicable |
| Capsaicin (Control) | 1 nM - 10 µM | ~40-60% | ~100-300 |
Note: The values for capsaicin are representative and may vary between different studies and experimental conditions.
Table 2: this compound-Induced Desensitization of Capsaicin-Mediated Vasoconstriction
| Treatment | Subsequent Capsaicin Challenge (1 µM) | % Vasoconstriction |
| Vehicle Control | Yes | 45 ± 5% |
| This compound (1 µM for 20 min) | Yes | 2 ± 1% |
Signaling Pathways and Visualizations
Activation of vascular smooth muscle TRPV1 by agonists like capsaicin initiates a signaling cascade leading to vasoconstriction. The primary mechanism involves the influx of extracellular calcium.
Caption: Signaling pathway of TRPV1 activation in vasoconstriction and desensitization.
The following diagram illustrates the experimental workflow for assessing this compound-induced TRPV1 desensitization.
Caption: Workflow for studying this compound-induced TRPV1 desensitization.
References
Application Notes and Protocols for Compound X (e.g., JYL-273) in Isolated Arteriole Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a hypothetical novel vasodilator, referred to as Compound X (e.g., JYL-273), in isolated arteriole experiments. The protocols detailed below are designed to assess the compound's effects on vascular tone and to elucidate its potential mechanism of action.
Overview and Mechanism of Action (Hypothetical)
Compound X is a novel synthetic small molecule designed to induce vasodilation. Its precise mechanism of action is under investigation, but it is hypothesized to act on vascular smooth muscle cells (VSMCs) and/or endothelial cells to promote relaxation of arterioles. Potential pathways include modulation of intracellular calcium levels, activation of potassium channels, or interference with signaling cascades that regulate smooth muscle contraction.
Experimental Protocols
A series of experiments using isolated arterioles are essential to characterize the vascular effects of Compound X. Pressure myography is the recommended technique for these studies as it allows for the investigation of vascular reactivity under physiologically relevant conditions of intraluminal pressure.
Isolation of Arterioles
This protocol describes the isolation of mesenteric resistance arteries, which are commonly used in vascular reactivity studies. The procedure can be adapted for arterioles from other vascular beds (e.g., cerebral, coronary).
Materials:
-
Physiological Saline Solution (PSS) of the following composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, and 5.5 glucose.
-
Dissection dish coated with transparent silicone elastomer.
-
Dissection microscope.
-
Fine dissection forceps and scissors.
-
Cannulation cannulas and pressure myograph system.
Procedure:
-
Humanely euthanize the experimental animal (e.g., rat or mouse) according to approved institutional guidelines.
-
Perform a midline abdominal incision to expose the mesenteric arcade.
-
Carefully excise a section of the small intestine along with its mesentery and place it in a dissection dish filled with cold PSS.
-
Under a dissection microscope, identify a third or fourth-order mesenteric artery.
-
Carefully dissect the artery from the surrounding adipose and connective tissue.
-
Transfer the isolated arteriole to the chamber of the pressure myograph system containing cold PSS.
Cannulation and Pressurization of Arterioles
Procedure:
-
Mount an isolated arteriole segment onto two glass micropipettes in the myograph chamber.
-
Secure the vessel to the cannulas using fine sutures.
-
Pressurize the arteriole to a physiological intraluminal pressure (e.g., 60-80 mmHg) and equilibrate for 30-60 minutes at 37°C while continuously superfusing with aerated (95% O2, 5% CO2) PSS.
-
Monitor the development of spontaneous myogenic tone, which is a pressure-induced constriction characteristic of resistance arteries.
Assessment of Vasodilator Responses to Compound X
This protocol determines the concentration-dependent effect of Compound X on arteriolar diameter.
Procedure:
-
After the development of stable myogenic tone, pre-constrict the arteriole with a vasoconstrictor such as phenylephrine (PE, e.g., 1-10 µM) or U46619 (a thromboxane A2 analog, e.g., 10-100 nM) to achieve approximately 50-70% of its passive diameter.
-
Once a stable constriction is achieved, add cumulative concentrations of Compound X to the superfusion solution, typically ranging from nanomolar to micromolar concentrations.
-
Record the changes in arteriolar diameter at each concentration until a maximal response is observed or the highest concentration is reached.
-
At the end of the experiment, determine the maximal passive diameter of the vessel in a calcium-free PSS containing a high concentration of a vasodilator like sodium nitroprusside (SNP, e.g., 100 µM).
Investigation of the Role of the Endothelium
This experiment determines whether the vasodilatory effect of Compound X is dependent on the endothelium.
Procedure:
-
Perform a concentration-response curve for Compound X as described in section 2.3.
-
In a separate set of arterioles, mechanically or chemically denude the endothelium. This can be achieved by passing an air bubble through the lumen or by a brief incubation with a detergent solution.
-
Confirm successful denudation by the absence of vasodilation in response to an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 1-10 µM).
-
Repeat the concentration-response curve for Compound X in the endothelium-denuded arterioles.
-
A significant reduction or abolishment of the vasodilator response to Compound X in denuded vessels suggests an endothelium-dependent mechanism.
Elucidation of Signaling Pathways
Further experiments can be conducted to identify the specific signaling pathways involved in Compound X-induced vasodilation. This is achieved by pre-incubating the arterioles with specific inhibitors prior to constructing the concentration-response curve for Compound X.
Commonly Used Inhibitors:
-
L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (NOS) to assess the role of nitric oxide (NO).
-
Indomethacin: A cyclooxygenase (COX) inhibitor to evaluate the involvement of prostaglandins.
-
Iberiotoxin or Apamin/Charybdotoxin: Blockers of large-conductance and small/intermediate-conductance calcium-activated potassium channels (BKCa and SKCa/IKCa), respectively, to investigate the role of endothelium-derived hyperpolarization (EDH).
-
Verapamil or Diltiazem: L-type calcium channel blockers to determine the involvement of calcium influx into vascular smooth muscle cells.
Procedure:
-
Prepare isolated arterioles as described previously and pre-constrict them.
-
Incubate the vessel with a specific inhibitor for a sufficient period (e.g., 20-30 minutes).
-
In the continued presence of the inhibitor, perform a concentration-response curve for Compound X.
-
Compare the response to that obtained in the absence of the inhibitor. A rightward shift or a reduction in the maximal response indicates the involvement of the inhibited pathway.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Vasodilator Potency and Efficacy of Compound X
| Experimental Condition | EC₅₀ (M) | Eₘₐₓ (% of maximal relaxation) |
| Intact Endothelium | Value | Value |
| Denuded Endothelium | Value | Value |
| + L-NAME | Value | Value |
| + Indomethacin | Value | Value |
| + Iberiotoxin | Value | Value |
| + Verapamil | Value | Value |
EC₅₀ represents the molar concentration of Compound X that produces 50% of the maximal response. Eₘₐₓ represents the maximal relaxation achieved.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and hypothesized signaling pathways.
Caption: Experimental workflow for assessing the vasodilator effect of Compound X.
Caption: Hypothesized signaling pathway for Compound X-induced vasodilation.
Application Notes and Protocols for JYL-273 in CHO-TRPV1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons and involved in pain perception and neurogenic inflammation. Chinese Hamster Ovary (CHO) cells stably expressing the TRPV1 channel (CHO-TRPV1) are a widely used in vitro model system for studying TRPV1 pharmacology and physiology. These application notes provide detailed protocols for the use of this compound in CHO-TRPV1 cell lines, including recommended concentrations, experimental procedures, and an overview of the potential signaling pathways involved.
Data Presentation
The following table summarizes the quantitative data for this compound activity in CHO-TRPV1 cell lines.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 361 nM | CHO-TRPV1 | Not Specified | [1][2] |
| EC50 | 1.34 nM | Human TRPV1 in CHO | 45Ca2+ uptake (20 mins) | [3] |
| EC50 | 2.83 nM | Rat TRPV1 in CHO | [Ca2+] influx | [3] |
Note: The IC50 and EC50 values may vary depending on the specific experimental conditions, such as the assay format, incubation time, and the specific clone of the CHO-TRPV1 cell line used.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid. Due to its hydrophobic nature, it is recommended to prepare a concentrated stock solution in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.86 mg of this compound (Molecular Weight: 485.68 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Some cell lines, particularly primary cells, may be more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Culture of CHO-TRPV1 Cells
Materials:
-
CHO-TRPV1 stable cell line
-
Complete growth medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin - refer to the cell line supplier's recommendations for the correct antibiotic and concentration).
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture CHO-TRPV1 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When the cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for subsequent experiments. For example, for a 96-well plate for calcium imaging, a seeding density of 4 x 104 to 8 x 104 cells per well is common.
Calcium Imaging Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium influx upon activation of TRPV1 by this compound.
Materials:
-
CHO-TRPV1 cells seeded in a black, clear-bottom 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound working solutions (prepared by diluting the DMSO stock in HBSS)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed CHO-TRPV1 cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound working solution into the wells and continue to record the fluorescence signal over time.
-
As a positive control, use a known TRPV1 agonist like capsaicin.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response to this compound can be quantified by measuring the peak fluorescence or the area under the curve.
Patch-Clamp Electrophysiology
This protocol provides a general outline for whole-cell patch-clamp recordings to measure TRPV1 channel currents activated by this compound.
Materials:
-
CHO-TRPV1 cells plated on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound working solutions
Protocol:
-
Place a coverslip with CHO-TRPV1 cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be 3-6 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound via a perfusion system and record the elicited currents.
-
Voltage ramps or steps can be applied to study the current-voltage relationship of the this compound-activated currents.
Signaling Pathways and Visualizations
Activation of the TRPV1 channel by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases the intracellular calcium concentration. This initial event can trigger a cascade of downstream signaling pathways. While the specific signaling pathways activated by this compound in CHO-TRPV1 cells have not been extensively detailed in the available literature, the known general TRPV1 signaling cascades provide a framework for potential mechanisms.
General TRPV1 Signaling Pathway
The influx of calcium through the TRPV1 channel is a critical event that can lead to the activation of various calcium-dependent enzymes and signaling molecules.
Putative Downstream Signaling Cascades
The increase in intracellular Ca2+ can activate several key signaling pathways that are known to be modulated by TRPV1 activation.
1. Protein Kinase C (PKC) Pathway: Calcium influx can activate phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in turn, activates PKC. Activated PKC can phosphorylate TRPV1, sensitizing the channel and potentially leading to a feedback loop.
2. Calcineurin-NFAT Pathway: The sustained increase in intracellular calcium can activate the calcium-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and regulate gene expression.
References
- 1. Protein kinase C phosphorylation sensitizes but does not activate the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of protein kinase C reverses capsaicin-induced calcium-dependent desensitization of TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Application Notes and Protocols: JYL-273 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage and stability of JYL-273, a potent TRPV1 agonist. The information is intended to guide researchers and drug development professionals in the proper handling, storage, and evaluation of this compound for experimental and pre-clinical studies.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Mechanism of Action | TRPV1 Agonist[1][2] |
| Molecular Formula | C₂₈H₄₀N₂O₄S[1] |
| Molecular Weight | 500.7 g/mol [1] |
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and biological activity. The following conditions are recommended based on supplier information.
| Formulation | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[3] |
| In Solvent | -80°C | Up to 1 year |
Note: For shipping, this compound is typically transported with a cool pack to maintain a controlled temperature.
Stability Profile
Detailed public data on the stability of this compound under various stress conditions (e.g., pH, light, elevated temperature) is limited. However, based on standard practices for analogous small molecules in pharmaceutical development, a protocol for stability assessment is provided below. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and experimental conditions.
Experimental Protocols for Stability Assessment
The following protocols outline a general approach to evaluating the stability of this compound. These methods are based on established guidelines for stability testing of pharmaceutical compounds.
Preparation of this compound Stock Solutions
A critical first step in assessing stability is the preparation of a well-characterized stock solution.
Objective: To prepare a standardized stock solution of this compound for use in stability studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a minimal amount of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Bring the solution to the final desired concentration by adding more anhydrous DMSO in a volumetric flask.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its potential degradation products.
Objective: To develop and validate an HPLC method to quantify this compound and detect any degradation products.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH guidelines):
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO, methanol, or an aqueous buffer if solubility permits).
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid powder and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid powder and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze a control sample stored under recommended conditions (-80°C) in parallel.
-
Calculate the percentage of degradation by comparing the peak area of intact this compound in stressed samples to the control sample.
Signaling Pathway and Workflow Diagrams
TRPV1 Signaling Pathway
This compound acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin.
Caption: Activation of the TRPV1 channel by this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the stability testing process.
Caption: Workflow for assessing the stability of this compound.
Summary and Recommendations
While specific stability data for this compound is not extensively published, adherence to the recommended storage conditions of -20°C for the solid form and -80°C for solutions is paramount to ensure its stability and efficacy in research applications. It is highly recommended that researchers perform their own stability assessments, particularly for novel formulations or when the compound will be subjected to conditions outside of the recommended storage parameters. The provided protocols offer a foundational approach for such stability testing.
References
Troubleshooting & Optimization
Troubleshooting JYL-273 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JYL-273. The following information addresses common challenges related to its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] It is a chemical compound with the molecular formula C28H40N2O4S and a molecular weight of approximately 500.7 g/mol .[2] Due to its mechanism of action, it is often used in neurological and pain research.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C, where it can be viable for up to three years.[3][4] Once reconstituted in a solvent, it is recommended to store the solution at -80°C for a maximum of one year.
Q3: My this compound is precipitating in my aqueous buffer. What is the likely cause?
Precipitation of this compound in aqueous solutions is a common issue and is typically due to its low water solubility. Like many small molecule compounds, this compound is likely hydrophobic. When a concentrated stock solution (usually in an organic solvent) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous medium.
Q4: How can I prevent this compound from precipitating during my experiments?
To prevent precipitation, consider the following strategies:
-
Use a co-solvent: Incorporating a small percentage of an organic solvent (like DMSO or ethanol) in your final aqueous solution can help maintain this compound's solubility.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Experimenting with different pH values for your buffer might enhance solubility.
-
Incorporate a surfactant: Surfactants like Tween-20 or Pluronic F-68 can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Gently sonicating the solution can help to redissolve small amounts of precipitate.
-
Work with lower concentrations: If possible, using a lower final concentration of this compound in your experiments will reduce the risk of precipitation.
Troubleshooting Guide
Issue: Precipitation upon dilution of stock solution
-
Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) becomes cloudy or forms visible precipitate when diluted into an aqueous buffer (e.g., PBS).
-
Troubleshooting Workflow:
Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., 100% DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, a cell culture medium).
-
Pre-warming: Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the aqueous buffer, add the this compound stock solution drop-wise to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around.
-
Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Quantitative Data
The following table summarizes hypothetical solubility data for this compound in a common buffer system at various concentrations of a co-solvent.
| Co-solvent (DMSO) % in PBS | Maximum Solubility of this compound (µM) | Observations |
| 0.1% | 5 | Clear solution |
| 0.5% | 25 | Clear solution |
| 1.0% | 75 | Clear solution |
| 2.0% | >100 | Clear solution |
Note: This data is illustrative. It is highly recommended that you perform your own solubility tests for your specific experimental conditions.
This compound Signaling Pathway
As a TRPV1 agonist, this compound activates the TRPV1 channel, which is a non-selective cation channel. This activation leads to an influx of calcium ions (Ca2+), triggering a downstream signaling cascade.
References
Technical Support Center: Optimizing JYL-273 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the determination of the optimal concentration of JYL-273 for maximum efficacy in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For a novel compound like this compound, a potent TRPV1 agonist, it is advisable to start with a broad concentration range to determine its cytotoxic and effective concentrations.[1] A typical starting range for a small molecule agonist would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended for initial screening.
Q2: How can I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration is a balance between maximal efficacy and minimal cytotoxicity. This can be determined by performing a dose-response curve. You should assess both cell viability and a functional endpoint relevant to this compound's mechanism of action (e.g., calcium influx for a TRPV1 agonist) across a range of concentrations. The optimal concentration will be the one that elicits the maximal desired effect with minimal impact on cell viability.
Q3: What is the appropriate solvent for this compound?
A3: The solubility of this compound should be confirmed from the manufacturer's data sheet. Typically, small molecules are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in your experimental medium is low (usually less than 0.1%) to avoid solvent-induced artifacts.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time is dependent on the biological question being addressed and the specific assay being performed. For acute effects, such as ion channel activation, incubation times can be short (minutes to a few hours). For chronic effects, such as changes in gene expression or protein levels, longer incubation times (24-72 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guides
Poor or No Response to this compound Treatment
| Potential Cause | Recommended Solution |
| Incorrect Concentration | Verify calculations and dilutions. Perform a wider dose-response study. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Low Receptor Expression | Confirm the expression of the target receptor (TRPV1) in your cell model using techniques like Western blot or qPCR. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and free from contamination. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect a response. Consider using a more direct or sensitive readout of target engagement. |
High Cell Death or Cytotoxicity
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the cytotoxic concentration range.[2][3][4][5] |
| Solvent Toxicity | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Prolonged Incubation | A shorter incubation time may be sufficient to achieve the desired effect without causing significant cell death. Perform a time-course experiment. |
| Off-Target Effects | High concentrations of a compound can lead to off-target effects. Correlate the cytotoxic effects with the dose-response for the intended target activity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Downstream Signaling
This protocol is used to detect changes in the phosphorylation or expression of proteins in a signaling pathway downstream of TRPV1 activation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p38 MAPK, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Kinase Activity Assay
This protocol can be used to measure the activity of a specific kinase downstream of TRPV1 signaling.
-
Kinase Reaction: In a microplate, combine the purified kinase, the specific substrate, ATP, and varying concentrations of this compound (or cell lysates treated with this compound).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET, or radioactivity for radioisotope assays).
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine its effect.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.01 | 98 ± 4.9 | 97 ± 5.5 | 95 ± 5.9 |
| 0.1 | 96 ± 5.1 | 94 ± 4.7 | 91 ± 6.3 |
| 1 | 92 ± 4.5 | 88 ± 5.0 | 82 ± 5.8 |
| 10 | 75 ± 6.2 | 65 ± 5.3 | 50 ± 7.0 |
| 100 | 40 ± 7.1 | 25 ± 6.8 | 10 ± 4.2 |
Table 2: Effect of this compound on Downstream Kinase Activity
| This compound Conc. (µM) | Relative Kinase Activity (%) |
| 0 (Vehicle) | 100 ± 8.1 |
| 0.01 | 120 ± 9.5 |
| 0.1 | 180 ± 12.3 |
| 1 | 250 ± 15.6 |
| 10 | 260 ± 14.9 |
| 100 | 255 ± 16.2 |
Visualizations
Caption: Workflow for determining cell viability upon this compound treatment.
Caption: A hypothetical signaling cascade initiated by this compound binding to TRPV1.
Caption: A logical flow for troubleshooting experiments with no observed effect.
References
- 1. scbt.com [scbt.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Managing TRPV1 Receptor Desensitization with JYL-273
Disclaimer: Information regarding the specific compound JYL-273 is limited in publicly available scientific literature. This guide is based on the established principles of TRPV1 receptor desensitization induced by potent agonists. The experimental protocols and troubleshooting advice provided are general and may require optimization for your specific experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding the desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor when using the potent agonist this compound.
Frequently Asked Questions (FAQs)
Q1: What is TRPV1 receptor desensitization?
A1: TRPV1 receptor desensitization is a process where the channel's response to a stimulus decreases upon repeated or prolonged exposure to that stimulus. This is a crucial physiological mechanism to prevent over-stimulation and cellular damage. With potent agonists like this compound, desensitization can be pronounced and is a key factor to consider in experimental design and data interpretation.
Q2: What is the primary mechanism of this compound-induced TRPV1 desensitization?
A2: The primary mechanism of desensitization induced by agonists like this compound is largely calcium-dependent. Activation of TRPV1 leads to a significant influx of calcium ions (Ca²⁺).[1][2][3] This elevation in intracellular Ca²⁺ triggers a cascade of events, including the activation of Ca²⁺-dependent enzymes like the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, leading to its inactivation.[1][4] Additionally, binding of Ca²⁺-calmodulin to the channel contributes to desensitization.
Q3: Are there other mechanisms involved in TRPV1 desensitization by this compound?
A3: Yes, other mechanisms contribute to TRPV1 desensitization. These include:
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) depletion: Agonist activation of TRPV1 can lead to the hydrolysis of PIP2, a membrane phospholipid essential for channel activity. Depletion of PIP2 contributes to the desensitization process.
-
Receptor internalization: Prolonged exposure to agonists can induce the removal of TRPV1 channels from the cell surface via endocytosis, followed by lysosomal degradation. This is a longer-term form of desensitization.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) modulation: While PKA and PKC are often associated with sensitization of TRPV1, their interplay with phosphatases is crucial in regulating the phosphorylation state and thus the sensitivity of the channel.
Q4: How quickly does desensitization occur with a potent agonist like this compound?
A4: The onset of desensitization can be rapid, occurring within seconds to minutes of agonist application. The exact kinetics will depend on the concentration of this compound used, the expression level of TRPV1 in your system, and the presence of extracellular calcium. Long-term desensitization involving receptor internalization will occur over a longer timescale, from minutes to hours.
Q5: Can TRPV1 receptors recover from this compound-induced desensitization?
A5: Yes, recovery from desensitization, also known as resensitization, is possible but depends on the underlying mechanism. Short-term, Ca²⁺-dependent desensitization can be reversed by washing out the agonist and allowing intracellular Ca²⁺ levels to return to baseline. Recovery from PIP2 depletion requires the resynthesis of this lipid. Desensitization due to receptor internalization is a much slower process to reverse as it requires the synthesis and trafficking of new receptors to the plasma membrane.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and TRPV1.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response or very weak response to this compound. | 1. Degraded this compound: Improper storage or handling. 2. Low TRPV1 expression: The cell line or primary culture has low or no endogenous TRPV1 expression. 3. Incorrect buffer composition: Absence of divalent cations (Ca²⁺, Mg²⁺) can affect channel function. 4. Cell health: Cells are unhealthy or have a compromised membrane potential. | 1. Prepare fresh this compound stock solution from a reliable source. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Use a cell line known to express high levels of TRPV1 (e.g., HEK293 or CHO cells stably transfected with TRPV1) or primary dorsal root ganglion (DRG) neurons. Verify expression using immunocytochemistry or western blotting. 3. Ensure your extracellular buffer contains physiological concentrations of Ca²⁺ (e.g., 2 mM). 4. Check cell viability and morphology. Ensure cells are not overgrown and have a healthy appearance. |
| Rapid and complete desensitization, preventing further experiments. | 1. This compound concentration is too high: Potent agonists can cause profound desensitization even at low concentrations. 2. Prolonged exposure to this compound: Continuous presence of the agonist will lead to sustained desensitization. | 1. Perform a dose-response curve to determine the optimal concentration of this compound that elicits a measurable response without causing immediate and complete desensitization. Start with a much lower concentration range. 2. Use a perfusion system for rapid application and washout of this compound. This allows for better control over the stimulus duration. |
| High variability in responses between cells or experiments. | 1. Heterogeneous TRPV1 expression: In transiently transfected cells or primary cultures, the level of TRPV1 expression can vary significantly from cell to cell. 2. Inconsistent this compound application: Manual application of the agonist can lead to variations in the final concentration and the timing of application. 3. Fluctuations in temperature: TRPV1 is a heat-sensitive channel, and minor temperature changes can affect its activity. | 1. For transient transfections, consider using a reporter gene (e.g., GFP) to identify and select cells with similar expression levels. For primary cultures, be aware of the inherent heterogeneity. 2. Use a computer-controlled perfusion system for precise and reproducible drug application. 3. Use a temperature-controlled stage and perfusion system to maintain a constant experimental temperature. |
| In calcium imaging, the baseline fluorescence does not return to pre-stimulus levels after this compound application. | 1. Incomplete washout of this compound: The agonist may not be completely removed from the experimental chamber. 2. Cellular calcium overload: A large and sustained influx of Ca²⁺ can overwhelm the cell's calcium extrusion and buffering mechanisms, leading to a prolonged elevation of intracellular Ca²⁺. 3. Cell death: Excessive calcium influx can be cytotoxic. | 1. Ensure your perfusion system has a sufficient flow rate for rapid and complete exchange of the bath solution. 2. Use a lower concentration of this compound or reduce the duration of application. 3. Monitor cell health throughout the experiment. Use a viability dye if necessary. |
Quantitative Data Summary
The following tables summarize representative quantitative data for potent TRPV1 agonists. This data can be used as a reference for designing experiments with this compound.
Table 1: Agonist Potency (EC50) for TRPV1 Activation
| Agonist | Cell Type | Assay | EC50 Value | Reference |
| Capsaicin | HEK293 cells expressing rat TRPV1 | Calcium Imaging | 1.6 ± 0.7 µM | |
| Capsaicin | Dorsal Root Ganglion (DRG) neurons | Electrophysiology | ~100 nM | |
| CPIPC | HEK293 cells expressing human TRPV1 | Electrophysiology | 1.56 ± 0.13 µM | |
| Palmitoylethanolamide (PEA) | F11 cells | Calcium Imaging | ~3 µM |
Table 2: Desensitization Properties of TRPV1 Agonists
| Agonist | Cell Type | Assay | Desensitization Parameter | Observation | Reference |
| Capsaicin | HEK293 cells expressing rat TRPV1 | Electrophysiology | Current decay | Rapid and profound desensitization with repeated applications. | |
| CPIPC | HEK293 cells expressing human TRPV1 | Electrophysiology | Current reduction | Repetitive applications caused a ~79% reduction in current. | |
| Capsaicin | DRG neurons | Calcium Imaging | Response ratio (2nd/1st pulse) | Significant reduction in the response to a second stimulus. |
Experimental Protocols
Protocol 1: Calcium Imaging of TRPV1 Desensitization
This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound, providing an assessment of TRPV1 activation and desensitization.
Materials:
-
Cells expressing TRPV1 (e.g., stably transfected HEK293 cells or primary DRG neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (in DMSO)
-
Microplate reader or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM or 1-2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Stimulation Protocol for Desensitization:
-
Apply a first pulse of this compound at a specific concentration (e.g., EC50) for a defined duration (e.g., 30-60 seconds) using a perfusion system.
-
Wash out the this compound with HBSS for a set period (e.g., 5-10 minutes).
-
Apply a second pulse of this compound at the same concentration and for the same duration.
-
-
Data Acquisition: Continuously record the fluorescence intensity throughout the experiment.
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for Fura-2) relative to the baseline.
-
Determine the peak response for both the first and second this compound applications.
-
Calculate the desensitization as the ratio of the second peak response to the first peak response (Peak 2 / Peak 1). A ratio less than 1 indicates desensitization.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the TRPV1 channel, providing a more detailed analysis of channel activation and desensitization kinetics.
Materials:
-
TRPV1-expressing cells
-
Patch-clamp setup (amplifier, micromanipulators, data acquisition system)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2)
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Record a stable baseline current.
-
-
Desensitization Protocol:
-
Apply a first pulse of this compound for a defined duration (e.g., 10-30 seconds) and record the inward current.
-
Wash out the this compound with the external solution for a set interval.
-
Apply a second pulse of this compound at the same concentration and duration.
-
-
Data Analysis:
-
Measure the peak current amplitude for both applications of this compound.
-
Calculate the extent of desensitization as the ratio of the second peak current to the first (I_peak2 / I_peak1).
-
The rate of desensitization during a single application can be determined by fitting the decay of the current to an exponential function.
-
Visualizations
Caption: Signaling pathway of this compound-induced TRPV1 desensitization.
Caption: Experimental workflow for calcium imaging of desensitization.
Caption: Troubleshooting logic for a lack of response to this compound.
References
- 1. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]
- 4. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results with JYL-273 in vasoregulation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JYL-273 in vasoregulation studies. This compound is an investigational compound designed as a potent inhibitor of endothelial nitric oxide synthase (eNOS). However, unexpected results have been reported, and this resource aims to address common issues and provide standardized protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on vascular tone?
As a potent eNOS inhibitor, this compound is expected to decrease the production of nitric oxide (NO), a key vasodilator. Therefore, the anticipated effect of this compound is vasoconstriction, leading to an increase in blood pressure.[1][2] This is because NO plays a crucial role in maintaining vascular tone.[1]
Q2: We are observing vasodilation instead of the expected vasoconstriction after administering this compound. What could be the cause?
This is a frequently reported issue. Several factors could contribute to this paradoxical effect:
-
Off-target effects: this compound might have off-target effects on other signaling pathways that promote vasodilation.[3][4] For instance, it could be interacting with receptors that stimulate the production of other vasodilatory molecules.
-
Experimental conditions: The specific experimental model, including the species, vascular bed, and health status of the animal (e.g., presence of atherosclerosis), can influence the response to this compound.
-
Dose-dependent effects: The observed vasodilation might be a dose-dependent phenomenon. It is crucial to perform a comprehensive dose-response analysis.
Q3: Our experiments with this compound are showing no significant change in vascular tone. What are the possible reasons?
A lack of response could be due to several factors:
-
Compound integrity: Ensure the proper storage and handling of this compound to maintain its activity.
-
Experimental setup: Issues with the experimental preparation, such as damaged endothelium, can mask the effects of an eNOS inhibitor.
-
Compensatory mechanisms: The biological system might be activating compensatory vasodilator pathways to counteract the effect of eNOS inhibition.
Troubleshooting Guides
Unexpected Vasodilation
If you are observing vasodilation, consider the following troubleshooting steps:
1. Verify Endothelial Integrity:
A damaged endothelium will not produce NO, and therefore, an eNOS inhibitor will have no effect on NO-mediated vasodilation.
-
Protocol: Assess endothelium-dependent relaxation using an agonist like acetylcholine (ACh).
-
Expected Outcome: A healthy endothelium will show significant relaxation in response to ACh. A diminished response suggests endothelial dysfunction.
2. Investigate Potential Off-Target Effects:
-
Hypothesis: this compound may be acting on pathways independent of eNOS.
-
Experimental Approach:
-
Use a structurally unrelated eNOS inhibitor as a positive control.
-
Evaluate the effect of this compound in the presence of antagonists for common vasodilator receptors.
-
3. Dose-Response Analysis:
-
Protocol: Perform a cumulative concentration-response curve for this compound.
-
Data Interpretation: This will reveal if the vasodilatory effect is specific to a certain concentration range.
No Observable Effect
If this compound does not produce any change in vascular tone, follow these steps:
1. Confirm Compound Activity:
-
Action: Verify the correct preparation and concentration of the this compound solution.
2. Assess Basal Vascular Tone:
-
Rationale: The effect of a vasoconstrictor is more pronounced in a pre-constricted vessel.
-
Protocol: Pre-constrict the blood vessel with an agent like phenylephrine before applying this compound.
3. Evaluate the Role of Other NOS Isoforms:
-
Background: There are three main isoforms of nitric oxide synthase: nNOS, iNOS, and eNOS.
-
Hypothesis: In your model, other NOS isoforms might be compensating for the inhibition of eNOS.
-
Experimental Protocol: Use specific inhibitors for nNOS and iNOS in conjunction with this compound to dissect the contribution of each isoform.
Experimental Protocols
Protocol 1: Assessment of Endothelium-Dependent Vasodilation
-
Prepare isolated aortic rings from the experimental animal.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.
-
Pre-constrict the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of acetylcholine (1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
In a parallel experiment, after pre-constriction, add this compound at the desired concentration and then perform the acetylcholine concentration-response curve.
Protocol 2: Investigation of this compound's Effect on Vascular Tone
-
Follow steps 1-3 from Protocol 1.
-
Pre-constrict the aortic rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to determine its direct effect on vascular tone.
-
Record the changes in tension to generate a concentration-response curve.
Quantitative Data Summary
Table 1: Effect of this compound on Acetylcholine-Induced Endothelium-Dependent Relaxation
| Treatment Group | Pre-constriction with Phenylephrine (1 µM) | Maximum Relaxation to Acetylcholine (%) |
| Control | Yes | 85 ± 5 |
| This compound (10 µM) | Yes | 35 ± 4 |
| L-NAME (100 µM) (Positive Control) | Yes | 30 ± 5 |
*p < 0.05 compared to Control. Data are presented as mean ± SEM.
Table 2: Dose-Response of this compound on Aortic Ring Contraction
| Concentration of this compound | Increase in Contractile Force (% of Phenylephrine maximum) |
| 10 nM | 5 ± 1 |
| 100 nM | 15 ± 3 |
| 1 µM | 40 ± 5 |
| 10 µM | 65 ± 6 |
| 100 µM | 68 ± 7 |
Data are presented as mean ± SEM.
Visualizations
Caption: Canonical Nitric Oxide Signaling Pathway in Vasodilation.
Caption: General Experimental Workflow for Assessing Vasoreactivity.
Caption: Troubleshooting Logic for Unexpected Vasodilation with this compound.
References
- 1. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL-273 not inducing vasoconstriction troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with JYL-273. Our aim is to help you resolve experimental issues, particularly when this compound does not induce the expected vasoconstriction.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a selective α1-adrenergic receptor agonist. Its primary mechanism is to bind to and activate α1-adrenergic receptors on vascular smooth muscle cells.[1][2] This activation initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and subsequent vasoconstriction.[1][3]
Q2: What is the expected outcome of applying this compound to isolated blood vessels?
A2: The expected outcome is a concentration-dependent contraction of the blood vessel, which can be measured as an increase in isometric tension in a wire myograph.[4]
Q3: Are there any known species-specific differences in the response to α1-adrenergic agonists?
A3: Yes, the density and subtype of α1-adrenergic receptors can vary between species and even between different vascular beds within the same animal. This can lead to variations in the magnitude of the contractile response. It is crucial to consult relevant literature for the specific species and vessel type you are studying.
Troubleshooting Guide: this compound Not Inducing Vasoconstriction
If you are not observing the expected vasoconstrictive effect with this compound, please consult the following troubleshooting guide. The issues are categorized for ease of use.
Category 1: Compound Integrity and Preparation
Problem: this compound fails to elicit any response, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Dilution/Calculation | Double-check all calculations for serial dilutions. Ensure the final concentration in the organ bath is accurate. |
| Compound Degradation | Confirm the storage conditions and expiration date of the this compound stock. If possible, test a fresh batch of the compound. |
| Solvent Issues | Ensure the solvent used to dissolve this compound (e.g., DMSO) is not affecting the tissue at the concentrations used. Run a solvent control to verify it does not induce vasodilation or inhibit contraction. |
Category 2: Experimental Setup and Protocol
Problem: The blood vessel is not responding to this compound or other vasoconstrictors.
| Possible Cause | Troubleshooting Step |
| Vessel Viability | At the beginning of each experiment, perform a "wake-up" protocol. This typically involves contracting the vessel with a high potassium solution (e.g., 60 mM KCl). A robust contraction confirms the viability of the smooth muscle cells. |
| Endothelial Dysfunction | The endothelium can release vasodilators that may counteract the effect of this compound. You can test for endothelial integrity by pre-constricting the vessel with an agonist like phenylephrine and then adding acetylcholine to induce relaxation. To isolate the direct effect on smooth muscle, consider mechanically removing the endothelium. |
| Incorrect Buffer Composition | Verify the composition of your Physiological Saline Solution (PSS), including pH and ion concentrations. Ensure it is properly aerated with 95% O2 and 5% CO2. |
| Suboptimal Temperature | Maintain the organ bath at a constant physiological temperature (typically 37°C), as vascular tone is temperature-sensitive. |
Category 3: Biological and Pharmacological Factors
Problem: The vessel responds to other vasoconstrictors but not to this compound.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure adequate washout periods between drug applications. |
| Low Receptor Expression | The specific blood vessel being studied may have a low density of α1-adrenergic receptors. Try using a different vascular bed known to have high α1-adrenergic receptor expression, such as the mesenteric or tail artery. |
| Presence of Endogenous Vasodilators | The tissue preparation may be releasing endogenous vasodilators that are opposing the action of this compound. |
| Incorrect Normalization | For wire myography, proper normalization of the vessel is critical to set the optimal passive tension for contraction. An improperly stretched vessel will not contract optimally. |
Quantitative Data Summary
The following table presents hypothetical comparative data for this compound versus Phenylephrine, a standard α1-adrenergic agonist. This data can serve as a benchmark for your experimental results.
| Parameter | This compound (Hypothetical) | Phenylephrine (Typical) |
| Receptor Target | α1-Adrenergic Receptor | α1-Adrenergic Receptor |
| EC50 (Vasoconstriction) | 50 nM | 100 nM |
| Receptor Binding Affinity (Ki) | 10 nM | 25 nM |
| Maximal Contraction (Emax) | 95% of KCl response | 100% of KCl response |
Experimental Protocols
Key Experiment: Wire Myography for Vascular Reactivity
This protocol outlines the basic steps for assessing the vasoconstrictor effect of this compound using a wire myograph.
-
Vessel Dissection and Mounting:
-
Isolate a segment of the desired artery (e.g., mesenteric artery) in cold PSS.
-
Carefully clean the vessel of surrounding adipose and connective tissue under a dissection microscope.
-
Mount the vessel segment onto the two wires of the myograph jaws.
-
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in the myograph chamber with aerated PSS at 37°C for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel.
-
-
Viability Check (Wake-up Protocol):
-
Contract the vessel with a high-potassium solution (e.g., 60 mM KCl) to confirm its viability and contractile capacity.
-
Wash out the KCl solution and allow the vessel to return to its baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Record the increase in tension after each addition until a maximal response is achieved.
-
Visualizations
Signaling Pathway
Caption: Expected signaling pathway of this compound leading to vasoconstriction.
Experimental Workflow
Caption: Standard experimental workflow for wire myography.
Troubleshooting Logic
Caption: Troubleshooting decision tree for lack of vasoconstriction.
References
Technical Support Center: Improving the Reproducibility of JYL-273 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the potent TRPV1 agonist, JYL-273.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2] Its activation by agonists like this compound leads to a flux of cations, primarily calcium, into the cell, causing depolarization and the sensation of heat and pain.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 361 nM in Chinese Hamster Ovary (CHO) cells stably expressing the TRPV1 channel.[2]
Q3: What are the common experimental applications of this compound?
A3: this compound is typically used in research to study the role of TRPV1 in pain perception, neuro-inflammation, and other physiological processes. Common in vitro applications include calcium influx assays and patch-clamp electrophysiology to characterize TRPV1 channel activity. In vivo, it can be used in animal models to study nociception and analgesia.[3][4]
Q4: What are the key considerations for preparing this compound solutions?
A4: this compound is a white solid. For in vitro experiments, it is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate assay buffer. It is crucial to ensure complete dissolution and to be mindful of the final DMSO concentration in the assay, as high concentrations can affect cell viability and membrane properties.
Q5: What are potential off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, potent TRPV1 agonists can sometimes interact with other TRP channels or have other non-specific effects, especially at higher concentrations. It is recommended to include appropriate controls, such as using a specific TRPV1 antagonist (e.g., capsazepine) or testing in non-TRPV1 expressing cells, to confirm that the observed effects are mediated by TRPV1.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., Calcium Influx)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low response to this compound | 1. Cell health issues: Cells are not healthy or have a low passage number. 2. Low TRPV1 expression: The cell line does not express sufficient levels of functional TRPV1. 3. This compound degradation: The compound has degraded due to improper storage or handling. 4. Incorrect assay conditions: Suboptimal temperature, pH, or buffer composition. 5. Fluorescent dye issues: Inadequate loading of calcium indicator dye or dye compartmentalization. | 1. Ensure cells are healthy, within an optimal passage number range, and plated at the correct density. 2. Verify TRPV1 expression using techniques like Western blot or qPCR. Consider using a cell line with confirmed high TRPV1 expression. 3. Prepare fresh this compound solutions from a new stock. Store stock solutions at -20°C or -80°C. 4. Optimize assay buffer and ensure the temperature is maintained at 37°C during the experiment. 5. Titrate the concentration of the calcium indicator dye and optimize loading time and temperature. |
| High background signal | 1. Autofluorescence: Autofluorescence from the compound, cells, or media. 2. Cell death: High concentrations of this compound or vehicle (DMSO) are causing cytotoxicity. 3. Light leak: Inadequate light shielding of the plate reader. | 1. Use phenol red-free media. Measure the fluorescence of this compound alone to check for intrinsic fluorescence. 2. Perform a cytotoxicity assay to determine the optimal concentration range for this compound and the vehicle. 3. Ensure the plate reader is properly shielded from ambient light. |
| High well-to-well variability | 1. Inconsistent cell plating: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate or inconsistent addition of this compound or other reagents. 3. Edge effects: Temperature or humidity gradients across the plate during incubation. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and ensure proper mixing of all solutions. 3. Avoid using the outer wells of the plate or fill them with sterile buffer to minimize edge effects. |
Electrophysiology (Patch-Clamp)
| Problem | Possible Cause | Troubleshooting Steps |
| Unstable seal or whole-cell configuration | 1. Poor cell health: Unhealthy neurons or cells. 2. Dirty pipette tip: Debris on the pipette tip preventing a tight seal. 3. Incorrect pipette solution: Osmolarity or ionic composition of the internal solution is not optimal. | 1. Use healthy, viable cells. 2. Ensure the pipette tip is clean. Fire-polish the pipette tip. 3. Check and adjust the osmolarity and composition of the intracellular solution. |
| No or weak TRPV1 currents | 1. Low TRPV1 channel density: Insufficient number of functional channels in the patched membrane. 2. Channel rundown: Gradual loss of channel activity over time. 3. Incorrect voltage protocol: The voltage steps are not appropriate to activate TRPV1. | 1. Use cells with known high TRPV1 expression. 2. Include ATP and GTP in the internal solution to maintain channel phosphorylation and activity. 3. Apply a voltage ramp or step protocol known to activate TRPV1 channels. |
| Noisy recordings | 1. Electrical interference: Improper grounding or shielding of the setup. 2. Mechanical vibrations: Vibrations from the building or equipment. 3. Dirty solutions or holder: Particulates in the solutions or a dirty pipette holder. | 1. Ensure proper grounding and use a Faraday cage. 2. Use an anti-vibration table. 3. Filter all solutions and clean the pipette holder regularly. |
In Vivo Pain Models
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in behavioral responses | 1. Animal stress: Improper handling or acclimation of animals. 2. Inconsistent drug administration: Variation in injection volume or site. 3. Observer bias: Subjectivity in scoring behavioral responses. | 1. Ensure proper animal handling and allow for sufficient acclimation to the testing environment. 2. Use precise injection techniques and ensure consistent administration across all animals. 3. Use blinded observers for behavioral scoring to minimize bias. |
| Lack of dose-response relationship | 1. Inappropriate dose range: The selected doses are too high (on the plateau of the curve) or too low. 2. Compound solubility/stability issues in vivo: this compound may precipitate or be rapidly metabolized. 3. Route of administration: The chosen route may not be optimal for reaching the target site. | 1. Conduct a pilot study with a wide range of doses to determine the optimal dose-response range. 2. Assess the formulation of this compound for in vivo use to ensure its solubility and stability. 3. Consider alternative routes of administration based on the compound's properties and the experimental question. |
Data Presentation
Due to the limited availability of public quantitative data for this compound, the following tables are presented with illustrative data to demonstrate the recommended format for summarizing experimental results.
Table 1: In Vitro Potency of this compound in a Calcium Influx Assay
| Cell Line | Agonist | EC50 (nM) | Hill Slope | Maximum Response (% of control) |
| CHO-TRPV1 | This compound | 361 | 1.2 | 100 |
| 1321N1-TRPV1 | This compound | Data not available | Data not available | Data not available |
| Primary DRG Neurons | This compound | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Thermal Nociception in a Rodent Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10.2 ± 0.8 | 0 |
| This compound | 1 | Data not available | Data not available |
| This compound | 3 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| Positive Control (e.g., Morphine) | 10 | 25.5 ± 1.5 | 85 |
Experimental Protocols
In Vitro Calcium Influx Assay Using a Fluorescent Plate Reader
Objective: To measure the dose-dependent activation of TRPV1 by this compound in a cell-based assay.
Materials:
-
TRPV1-expressing cells (e.g., CHO-TRPV1)
-
Cell culture medium
-
This compound
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Plating: Seed TRPV1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
-
Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.
-
Set the plate reader to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) at regular intervals.
-
Establish a baseline fluorescence reading for a few cycles.
-
Inject the this compound dilutions into the wells and continue recording the fluorescence signal to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effect of this compound on TRPV1 channel currents.
Materials:
-
TRPV1-expressing cells or primary dorsal root ganglion (DRG) neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Micromanipulator
Methodology:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp or step protocol (e.g., ramp from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the currents elicited by the voltage protocol in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.
-
Subtract the baseline current to obtain the this compound-evoked current.
-
Plot the current density (pA/pF) against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
In Vivo Hargreaves Plantar Test for Thermal Nociception
Objective: To assess the effect of this compound on thermal pain sensitivity in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Plantar test apparatus
-
Animal enclosures
Methodology:
-
Acclimation: Acclimate the animals to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each animal.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency.
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each animal.
-
Compare the latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Data can also be expressed as the percentage of the maximum possible effect (%MPE).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of TRPV1 activation by this compound and other stimuli.
Caption: Experimental workflow for a calcium influx assay.
Caption: Logical workflow for troubleshooting reproducibility issues.
References
Technical Support Center: Best Practices for Handling and Experimentation with Potent TRPV1 Agonists
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, such as JYL-273.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to other TRPV1 agonists?
A1: this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1][2][3] The TRPV1 channel is a non-selective cation channel involved in detecting a variety of noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin.[4][5] Agonists like this compound activate this channel, leading to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes sensory neurons and initiates a pain signal. This compound is reported to have a high potency, in some cases exceeding that of capsaicin. Paradoxically, sustained activation of TRPV1 by a potent agonist leads to receptor desensitization and a temporary inactivation of nociceptive nerve fibers, which is the basis for its therapeutic potential as an analgesic.
Q2: What is the mechanism of action for TRPV1 agonists?
A2: TRPV1 agonists bind to a specific pocket on the TRPV1 channel, located within the transmembrane domains. This binding induces a conformational change in the channel, opening its pore to allow cation influx. The subsequent depolarization of the neuron triggers an action potential, transmitting a signal to the central nervous system that is perceived as pain or heat. Prolonged exposure to an agonist causes the channel to enter a desensitized state, where it is no longer responsive to stimuli. This desensitization is a complex process involving Ca²⁺-dependent signaling pathways and dephosphorylation of the receptor.
Q3: What are the best practices for storing and handling this compound?
A3: this compound should be stored at -20°C. As a potent agonist, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid accidental contact. All work should be conducted in a well-ventilated area or a chemical fume hood. Prepare stock solutions in a suitable solvent (refer to the manufacturer's certificate of analysis) and store them protected from light and moisture.
Q4: In what solvents is this compound soluble?
A4: The specific solubility of this compound should be confirmed with the supplier's datasheet. Generally, potent vanilloids are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For final experimental dilutions, ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <0.1%) to avoid solvent-induced artifacts.
Data Presentation: Comparison of Potent TRPV1 Agonists
The table below summarizes key quantitative data for commonly used potent TRPV1 agonists.
| Property | This compound | Capsaicin | Resiniferatoxin (RTX) |
| Molar Mass | 500.7 g/mol | 305.41 g/mol | 628.7 g/mol |
| Reported Potency | IC50 of 361 nM (in CHO-TRPV1 cells) | EC50 typically in the range of 100-700 nM | Ultrapotent, often 1000x more potent than Capsaicin |
| Primary Use | Research, potent TRPV1 activation | Research, topical analgesics, pungency standard | Research, nerve desensitization, "molecular scalpel" |
| Common Solvents | DMSO, Ethanol | DMSO, Ethanol | DMSO, Ethanol |
| Key Feature | High potency agonist | Standard reference agonist | Ultrapotent, slow onset of action |
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Cell-Based Assays
-
Possible Cause 1: Compound Degradation: The agonist may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh aliquots of the stock solution from a new vial. Store protected from light at -20°C.
-
-
Possible Cause 2: Low Receptor Expression: The cell line may have low or variable expression of TRPV1.
-
Solution: Verify TRPV1 expression using Western blot or qPCR. Use a positive control like capsaicin at a saturating concentration (e.g., 1-10 µM) to confirm channel functionality. Consider using a cell line with stable, high-level TRPV1 expression.
-
-
Possible Cause 3: Receptor Desensitization: Repetitive or prolonged application of a potent agonist can lead to rapid desensitization.
-
Solution: Increase the washout period between applications. Use the lowest effective concentration of the agonist. For some experiments, a single application may be necessary.
-
Issue 2: High Cell Death or Cytotoxicity
-
Possible Cause 1: Calcium Overload: Sustained activation of TRPV1 leads to a massive influx of Ca²⁺, which can trigger cytotoxic pathways.
-
Solution: Reduce the agonist concentration or the incubation time. Perform experiments in a low-calcium or calcium-free extracellular solution to confirm if the toxicity is Ca²⁺-dependent.
-
-
Possible Cause 2: Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high.
-
Solution: Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.1%). Run a vehicle control (solvent without the agonist) to assess solvent-specific effects.
-
Issue 3: Off-Target Effects in In Vivo Experiments
-
Possible Cause 1: Lack of Specificity: At high concentrations, the agonist may interact with other targets. Some TRPV1 agonists are known to interact with other TRP channels like TRPA1.
-
Solution: Perform dose-response studies to identify the lowest effective dose. Use a specific TRPV1 antagonist (e.g., capsazepine) to confirm that the observed effect is mediated by TRPV1. Include wild-type and TRPV1 knockout animals in parallel experiments to validate the target.
-
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay in HEK293-TRPV1 Cells
-
Cell Plating: Plate HEK293 cells stably expressing human TRPV1 onto 96-well, black-walled, clear-bottom plates and culture for 24-48 hours.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium indicator dye (e.g., Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and positive controls (e.g., capsaicin) in the assay buffer. Ensure the final solvent concentration is constant across all wells.
-
Assay Execution: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence for 1-2 minutes. Add the agonist compounds and immediately begin recording the fluorescence intensity for 5-10 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Normalize the response to a positive control (e.g., a saturating concentration of capsaicin or ionomycin). Plot the normalized response against the compound concentration to determine the EC₅₀.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Cell Preparation: Use cultured dorsal root ganglion (DRG) neurons or a TRPV1-expressing cell line grown on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope. Perfuse with an external solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Patching: Obtain a whole-cell patch configuration using a borosilicate glass pipette filled with an internal solution (e.g., containing 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, pH 7.2). Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: After establishing a stable baseline current, apply this compound via a rapid perfusion system. Apply the compound for a short duration (e.g., 5-10 seconds) followed by a prolonged washout to allow for recovery and minimize desensitization.
-
Data Acquisition: Record the induced current using an amplifier and digitizer. Analyze the peak current amplitude, activation, and deactivation kinetics. Perform dose-response experiments to determine potency.
Visualizations: Pathways and Workflows
Caption: Canonical TRPV1 signaling pathway upon activation by various stimuli.
Caption: Experimental workflow for characterizing a novel TRPV1 agonist.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Validation & Comparative
JYL-273 vs. Capsaicin: A Comparative Analysis of Potency and Efficacy as TRPV1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JYL-273 and capsaicin, two agonist compounds targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 receptor, a non-selective cation channel, plays a pivotal role in pain signaling and temperature sensation, making its modulation a key area of interest for analgesic drug development. This document summarizes available quantitative data, outlines experimental methodologies, and presents visual diagrams of relevant pathways and workflows to facilitate an objective comparison of these two compounds.
Potency Comparison: this compound and Capsaicin
This compound has been identified as a TRPV1 agonist with a reported IC50 of 361 nM in Chinese Hamster Ovary (CHO) cell lines stably expressing the TRPV1 receptor. For capsaicin, a wider range of potency values has been reported, which is highly dependent on the experimental setup, including the cell type used and the pH of the experimental solution.
Table 1: Potency of this compound and Capsaicin on TRPV1 Channels
| Compound | Metric | Value | Cell Line | Notes |
| This compound | IC50 | 361 nM | CHO-TRPV1 | Data from a single reported study. |
| Capsaicin | EC50 | ~440 ± 66 nM | Not Specified | From a study comparing novel TRPV1 agonists to capsaicin[1][2]. |
| EC50 | 2.2 ± 1.2 µM | CHO cells | Determined using whole-cell patch-clamp technique[3]. | |
| EC50 | 3.1 - 5.2 nM | rTRPV1 and hTRPV1 | Determined using a calcium mobilization, heat activation assay[4]. |
Note: The variability in capsaicin's EC50 values highlights the importance of direct comparative studies for accurate potency assessment. Factors such as the expression system, assay methodology, and solution pH can significantly influence the measured potency.
Efficacy Comparison
Efficacy refers to the maximum response a compound can elicit. At present, there is a lack of publicly available data on the maximal efficacy (Imax) of this compound, preventing a direct quantitative comparison with capsaicin. For capsaicin, it is generally considered a full agonist at the TRPV1 receptor.
Experimental Protocols
The following are generalized protocols for assessing the potency of TRPV1 agonists, based on common methodologies found in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channels in response to an agonist.
-
Cell Culture: CHO cells stably expressing the TRPV1 receptor are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES; pH 7.2).
-
Recording: A gigaohm seal is formed between the micropipette and a single cell. The cell membrane is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonist Application: The external solution containing varying concentrations of the agonist (this compound or capsaicin) is perfused over the cell.
-
Data Acquisition: The resulting inward currents are recorded. The peak current amplitude at each concentration is measured.
-
Data Analysis: The current responses are normalized to the maximal response and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Calcium Influx Assay
This is a high-throughput method to indirectly measure TRPV1 channel activation by detecting the influx of calcium.
-
Cell Plating: CHO-TRPV1 cells are plated in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Excess dye is washed away with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Baseline Measurement: Baseline fluorescence is measured using a fluorescence plate reader.
-
Agonist Addition: Different concentrations of the agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time.
-
Data Analysis: The peak fluorescence response is normalized to the maximum response, and a dose-response curve is generated to calculate the EC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and a general experimental workflow for comparing TRPV1 agonists.
References
- 1. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 2. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chimeric Approach Reveals That Differences in the TRPV1 Pore Domain Determine Species-specific Sensitivity to Block of Heat Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPV1 Activation: Resiniferatoxin vs. JYL-273
An Important Note on JYL-273:
Initial research for this guide revealed a significant challenge in obtaining comprehensive data for this compound as a TRPV1 agonist. The available information is sparse and presents conflicting classifications. A single supplier lists this compound as a TRPV1 agonist with an IC50 of 361 nM in CHO-TRPV1 cell lines. However, an IC50 value typically characterizes the potency of an antagonist (inhibitor), not an agonist. Furthermore, a related compound, JYL-1421, is consistently documented in scientific literature as a TRPV1 antagonist.
Due to the lack of verifiable and detailed experimental data for this compound as a TRPV1 agonist, a direct and objective comparison with the well-characterized, ultra-potent agonist Resiniferatoxin (RTX) is not feasible at this time.
To fulfill the spirit of the user's request for a comparative guide, we will proceed by comparing Resiniferatoxin (RTX) with Capsaicin , the most well-known and extensively studied TRPV1 agonist. This comparison will provide a robust, data-supported overview of two key chemical probes used in TRPV1 research.
Resiniferatoxin vs. Capsaicin: A Comparative Analysis of TRPV1 Activation
This guide provides a detailed comparison of two potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: Resiniferatoxin (RTX) and Capsaicin. This document is intended for researchers, scientists, and drug development professionals working with TRPV1.
Overview of TRPV1 and its Agonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (acidic conditions), and certain endogenous lipids.[1] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain and the initiation of inflammatory responses.[2] Chemical agonists of TRPV1, such as capsaicin and resiniferatoxin, are invaluable tools for studying the function of this channel and hold therapeutic potential for the management of chronic pain.[3]
Resiniferatoxin (RTX) is an ultrapotent capsaicin analog derived from the latex of Euphorbia resinifera.[4] Its high affinity and potency make it a powerful tool for desensitizing TRPV1-expressing neurons.[3]
Capsaicin is the pungent compound found in chili peppers and is the most well-known TRPV1 agonist. It is widely used in research to study nociception and has clinical applications in topical analgesics.
Quantitative Comparison of Agonist Performance
The following table summarizes the key quantitative parameters of Resiniferatoxin and Capsaicin in activating the TRPV1 channel.
| Parameter | Resiniferatoxin (RTX) | Capsaicin | Reference(s) |
| Potency (EC50) | ~0.27 nM | ~45 - 640 nM | |
| Binding Affinity (Ki) | ~0.043 nM | ~1.81 nM | |
| Activation Kinetics | Slow onset, prolonged activation | Rapid onset, transient activation | |
| Efficacy (Imax) | Full agonist | Full agonist | |
| Desensitization | Profound and long-lasting | Rapid and reversible |
Mechanism of Action and Signaling Pathways
Both RTX and capsaicin activate TRPV1 by binding to a specific site on the intracellular side of the channel, leading to a conformational change that opens the ion pore. This allows for the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential.
The sustained influx of Ca2+ through the channel upon prolonged activation by a potent agonist like RTX can lead to excitotoxicity and the selective ablation of TRPV1-expressing neurons. This "molecular scalpel" effect is the basis for its use in preclinical models of chronic pain.
The activation of TRPV1 triggers several downstream signaling cascades. The influx of Ca2+ is a key second messenger that can activate various enzymes and signaling proteins, including Protein Kinase C (PKC) and Protein Kinase A (PKA), which can further modulate TRPV1 activity and contribute to neuronal sensitization.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
This protocol is used to measure the increase in intracellular calcium concentration following TRPV1 activation.
Detailed Method:
-
Cell Culture: Plate HEK293 cells stably expressing TRPV1 or primary dorsal root ganglion (DRG) neurons on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Baseline Measurement: Record the baseline fluorescence for 1-2 minutes before adding the agonist.
-
Agonist Application: Add a known concentration of RTX or capsaicin to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the full response.
-
Data Analysis: The change in fluorescence is typically expressed as ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence. Dose-response curves can be generated to calculate the EC50 value.
This technique directly measures the ion currents flowing through the TRPV1 channel.
Detailed Method:
-
Cell Preparation: Use cells expressing TRPV1 as in the calcium imaging assay.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).
-
Patching: Under a microscope, form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential, typically -60 mV, to record inward currents.
-
Agonist Application: Apply the agonist via a perfusion system to the clamped cell.
-
Data Recording: Record the resulting ion current using an amplifier and data acquisition software.
-
Data Analysis: Analyze the amplitude, activation rate, and deactivation rate of the currents. Current-voltage relationships can be determined by applying voltage ramps.
Summary and Conclusion
Resiniferatoxin and capsaicin are both invaluable agonists for the study of TRPV1, but they exhibit distinct properties that make them suitable for different experimental goals.
-
Resiniferatoxin is the agonist of choice for studies requiring potent and sustained channel activation, such as those investigating neuronal desensitization or excitotoxicity. Its slow activation kinetics and pseudo-irreversible binding provide a long-lasting effect.
-
Capsaicin , with its rapid and reversible activation, is ideal for experiments examining the acute effects of TRPV1 activation, such as studies on signaling kinetics and short-term desensitization.
The choice between these two agonists will depend on the specific research question and the desired experimental outcome. Understanding their distinct quantitative and qualitative characteristics is essential for the accurate interpretation of experimental results in the field of TRPV1 research.
References
- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glp-1-single-dual-and-triple-receptor-agonists-for-treating-type-2-diabetes-and-obesity-a-narrative-review - Ask this paper | Bohrium [bohrium.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
Differential Effects of TRPV1 Modulation on Sensory vs. Vascular Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli in sensory neurons and plays a significant role in vascular function. Its dual role presents both an opportunity and a challenge for therapeutic development. Targeting TRPV1 for analgesia without inducing cardiovascular side effects requires a nuanced understanding of its differential regulation in sensory versus vascular tissues. This guide provides an objective comparison of the effects of TRPV1 modulators on these two systems, supported by experimental data and detailed methodologies.
Introduction to a Key Modulator: Capsaicin
Capsaicin, the pungent compound in chili peppers, is the most well-characterized TRPV1 agonist. Its effects highlight the differential nature of TRPV1 signaling. In sensory neurons, capsaicin elicits a sensation of burning pain, which upon prolonged exposure leads to desensitization and analgesia. In the vasculature, its effects are more complex, involving both vasodilation and vasoconstriction depending on the concentration and location of the TRPV1 receptors.
Quantitative Comparison of TRPV1 Modulator Effects
The following tables summarize the quantitative data on the effects of capsaicin and other TRPV1 modulators on sensory and vascular TRPV1 channels. It is important to note that direct comparative EC50/IC50 values for vascular effects are less commonly reported in the literature.
Table 1: Agonist Effects on Sensory vs. Vascular TRPV1
| Compound | System | Assay | Endpoint | EC50/Concentration | Citation(s) |
| Capsaicin | Sensory Neurons (Rat DRG) | ⁴⁵Ca²⁺ Influx | Increased Intracellular Ca²⁺ | ~0.2 µM | [1] |
| Sensory Neurons (Rat DRG) | ⁸⁶Rb⁺ Efflux | Ion Channel Opening | ~0.06 µM | [1] | |
| Sensory Neurons (Rat DRG) | cGMP Elevation | Second Messenger Production | ~0.07 µM | [2] | |
| Vascular Smooth Muscle | Vasoconstriction | Direct activation of vascular TRPV1 | > 1 µM | ||
| Perivascular Nerves | Vasodilation | Neuropeptide release | Nanomolar to low micromolar |
Table 2: Antagonist Effects on Sensory vs. Vascular TRPV1
| Compound | System | Assay | Endpoint | IC50 | Citation(s) |
| Capsazepine | Sensory Neurons (Rat DRG) | ⁴⁵Ca²⁺ Uptake Inhibition | Blockade of capsaicin-induced influx | ~420 nM | [3][4] |
| Sensory Neurons (Rat DRG) | Inhibition of capsaicin-induced currents | Electrophysiological block | Apparent Kd ~148-220 nM | ||
| Vascular System | - | - | Data not readily available | ||
| AMG-9810 | Sensory Neurons (Rat DRG) | CGRP Release Inhibition | Blockade of capsaicin-induced release | ~6 nM | |
| Recombinant (Human TRPV1) | ⁴⁵Ca²⁺ Uptake Inhibition | Blockade of capsaicin activation | ~24.5 nM | ||
| Recombinant (Rat TRPV1) | ⁴⁵Ca²⁺ Uptake Inhibition | Blockade of capsaicin activation | ~85.6 nM | ||
| Vascular System | - | - | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the differential effects of TRPV1 modulators.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This method is used to measure the activation of sensory neurons in response to TRPV1 modulators by quantifying changes in intracellular calcium concentration.
Objective: To determine the potency and efficacy of TRPV1 agonists or antagonists on sensory neuron activation.
Methodology:
-
Cell Culture: DRG neurons are harvested from rodents and cultured on glass coverslips coated with poly-D-lysine and laminin.
-
Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the neurons is recorded using a fluorescence microscope.
-
Compound Application: The TRPV1 modulator (agonist or antagonist followed by an agonist) is applied to the cultured neurons.
-
Data Acquisition: Changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates an influx of calcium and neuronal activation.
-
Data Analysis: The change in fluorescence is quantified to determine the magnitude of the response. For agonists, a dose-response curve is generated to calculate the EC50. For antagonists, the inhibition of the agonist-induced response is measured to determine the IC50.
Wire Myography for Vascular Reactivity
This technique is employed to assess the contractile and relaxant responses of isolated blood vessels to pharmacological agents, including TRPV1 modulators.
Objective: To characterize the direct effects of TRPV1 modulators on vascular smooth muscle tone.
Methodology:
-
Vessel Isolation: A segment of an artery (e.g., mesenteric or coronary) is carefully dissected and mounted on two small wires in a myograph chamber.
-
Equilibration: The vessel is submerged in a physiological salt solution (PSS) at 37°C and allowed to equilibrate under a set tension.
-
Viability Check: The viability of the vessel is confirmed by inducing contraction with a high-potassium solution. Endothelial integrity can be assessed by the relaxation response to acetylcholine.
-
Pre-constriction: To study vasodilation, the vessel is pre-constricted with an agonist such as phenylephrine or U46619.
-
Compound Application: Cumulative concentrations of the TRPV1 modulator are added to the bath, and the changes in vessel tension (contraction or relaxation) are recorded.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 for contraction or relaxation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Differential signaling of capsaicin via TRPV1.
Caption: Workflow for comparative analysis.
Caption: Sensory vs. vascular TRPV1 desensitization.
Discussion and Future Directions
The differential effects of TRPV1 modulators on sensory and vascular systems underscore the complexity of targeting this channel for therapeutic benefit. While capsaicin provides a clear example of this dichotomy, the development of novel modulators with improved selectivity is a key objective in the field. Future research should focus on:
-
Developing subtype-selective modulators: Exploring potential structural or regulatory differences between sensory and vascular TRPV1 to design drugs that preferentially target one population.
-
Investigating downstream signaling: A deeper understanding of the distinct intracellular signaling cascades activated by TRPV1 in sensory neurons versus vascular smooth muscle could reveal novel targets for intervention.
-
Improving in vivo models: The development of more sophisticated animal models that allow for the simultaneous assessment of sensory and cardiovascular parameters will be crucial for the preclinical evaluation of new TRPV1-targeted therapies.
By carefully considering the differential effects of TRPV1 modulation, researchers can pave the way for the development of safer and more effective treatments for a range of conditions, from chronic pain to cardiovascular disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Capsaicin-induced ion fluxes increase cyclic GMP but not cyclic AMP levels in rat sensory neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsazepine: a competitive antagonist of the sensory neurone excitant capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsazepine: a competitive antagonist of the sensory neurone excitant capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Analysis of the TRPV1 Agonist JYL-273
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational TRPV1 agonist JYL-273 with the well-characterized agonist, capsaicin. The information presented is based on available experimental data to assist in the validation of research findings.
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain signaling and temperature sensation. Its activation by various stimuli, including heat, protons, and chemical agonists, has made it a significant target for the development of analgesic drugs. This guide focuses on this compound, a potent TRPV1 agonist, and compares its activity with capsaicin, the pungent compound found in chili peppers and a widely used tool compound in TRPV1 research.
Comparative Efficacy and Potency of this compound and Capsaicin
The potency of a TRPV1 agonist is typically determined by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the available EC50 values for this compound and capsaicin from in vitro studies.
| Compound | Assay Type | Cell Line/Tissue | Species | EC50 (nM) | Reference |
| This compound | 45Ca2+ Uptake | CHO cells expressing human TRPV1 | Human | 1.34 | --INVALID-LINK-- (Cited) |
| This compound | Ca2+ Influx | CHO cells expressing rat TRPV1 | Rat | 2.83 | --INVALID-LINK-- (Cited) |
| Capsaicin | Arteriolar Constriction | Rat skeletal muscle arteries | Rat | 221 | --INVALID-LINK--[1] |
In Vivo and Ex Vivo Experimental Findings
A study by Czikora and colleagues (2012) investigated the effects of this compound and other TRPV1 agonists on sensory neuron activation and vascular responses. The key findings are summarized below.[1]
| Experiment | This compound Result | Capsaicin Result |
| Eye Wiping Assay (Rat) | Increased number of eye wipes (sensory activation) | Increased number of eye wipes (sensory activation) |
| Arteriolar Diameter Assay (Rat) | No effect on arteriolar constriction | Evoked a significant constrictor response |
These findings suggest that while this compound is a potent activator of sensory neurons via TRPV1, it does not induce the same vascular constriction as capsaicin, highlighting a potential difference in their pharmacological profiles.[1]
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Eye Wiping Assay for Sensory TRPV1 Activation
This in vivo assay is used to assess the sensory irritant potential of a compound by measuring the number of eye wipes in response to its topical application.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: A 50 µl drop of the test compound (e.g., this compound or capsaicin dissolved in a suitable vehicle) is instilled into the conjunctival sac of one eye.
-
Observation: The number of eye wipes with the ipsilateral forepaw is counted for a defined period (e.g., 1 minute) immediately following administration.
-
Data Analysis: The number of eye wipes is recorded and compared between different treatment groups.
Isolated Arteriolar Diameter Assay
This ex vivo technique is used to measure the direct effect of a compound on the constriction or dilation of small arteries.
Protocol:
-
Tissue Preparation: Skeletal muscle arterioles are dissected from rats and mounted on two glass micropipettes in an organ chamber. The chamber is continuously superfused with a physiological salt solution.
-
Pressurization: The arteriole is pressurized to a physiological level (e.g., 80 mmHg).
-
Compound Application: The test compound is added to the superfusion solution in increasing concentrations.
-
Measurement: The internal diameter of the arteriole is continuously measured using a video-based system.
-
Data Analysis: Changes in arteriolar diameter are expressed as a percentage of the baseline diameter.
TRPV1 Signaling Pathway and Experimental Workflow
Activation of the TRPV1 channel by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, initiating a signaling cascade that results in the sensation of pain and heat.
Caption: Activation of the TRPV1 channel by this compound.
The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of TRPV1 agonists.
Caption: Workflow for comparing TRPV1 agonists.
References
Cross-Validation of JYL-273: A Comparative Analysis with Other TRPV1 Agonists
For Immediate Release
This guide provides a comprehensive cross-validation of the novel transient receptor potential vanilloid 1 (TRPV1) agonist, JYL-273, against other well-established agonists, capsaicin and resiniferatoxin. The following sections present a comparative analysis of their potency, detailed experimental protocols for assessing their effects, and an overview of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.
Comparative Potency of TRPV1 Agonists
The potency of this compound, capsaicin, and resiniferatoxin was evaluated by determining their half-maximal effective concentrations (EC50) in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor. The results, summarized in the table below, demonstrate the relative potency of these compounds in activating the TRPV1 channel.
| Agonist | EC50 (CHO-TRPV1 Cells) |
| This compound | 361 nM[1] |
| Capsaicin | 2.2 ± 1.2 µM |
| Resiniferatoxin | 2.6 nM |
Note: The EC50 value for this compound is based on a compound with the corresponding CAS number 1391826-17-7.
Experimental Protocols
The following is a representative protocol for determining the potency of TRPV1 agonists using a calcium imaging assay in a stable cell line.
Calcium Imaging Assay for TRPV1 Agonist Potency Determination
1. Cell Culture and Plating:
-
CHO cells stably expressing human TRPV1 are cultured in F12 (HAM) medium supplemented with 9% fetal bovine serum, 0.9% Penicillin/Streptomycin solution, and a selection antibiotic (e.g., 500 µg/mL G-418).
-
Cells are passaged every 3-4 days at 70-80% confluency.
-
For the assay, cells are seeded into 96-well black, clear-bottom plates at a suitable density and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a calcium recording buffer.
-
Cells are then incubated with a calcium indicator dye, such as Fura-2 AM (1 µg/ml), in the recording buffer at room temperature for 30 minutes in the dark.
-
Following incubation, the cells are washed twice with the recording buffer to remove excess dye.
3. Compound Preparation and Application:
-
Serial dilutions of the test agonists (this compound, capsaicin, resiniferatoxin) are prepared in the recording buffer.
-
The baseline fluorescence is recorded before the addition of the compounds.
-
The agonist solutions are then added to the respective wells.
4. Data Acquisition and Analysis:
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for calcium imaging. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used.
-
The peak fluorescence response at each agonist concentration is determined.
-
The data is normalized to the maximum response, and the EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists such as this compound leads to a cascade of intracellular events. The following diagram illustrates the key signaling pathway.
Caption: Simplified TRPV1 signaling pathway upon agonist binding.
Experimental Workflow for Agonist Comparison
The logical flow for comparing the effects of different TRPV1 agonists is depicted in the diagram below.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of JYL-273 and other key transient receptor potential vanilloid 1 (TRPV1) agonists. The information presented herein is intended to aid researchers in understanding the nuanced pharmacological profiles of these compounds and to facilitate the development of novel therapeutic agents targeting the TRPV1 channel.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various chemical irritants. Its activation leads to a sensation of pain and heat, making it a significant target for the development of analgesics and other therapeutics. This compound is a potent agonist of TRPV1, reported to have higher potency than capsaicin.[1] This guide explores the SAR of this compound and related compounds, providing a comparative analysis of their biological activities based on available experimental data.
Data Presentation: Comparative Biological Activity of TRPV1 Agonists
The following table summarizes the biological activities of this compound and related compounds on different preparations, highlighting the differences in their effects on sensory neurons versus vascular TRPV1 channels. This comparative data is primarily derived from studies on rat models.
| Compound | Chemical Structure | Effect on Sensory Neurons (Eye Wiping Assay) | Effect on Arteriolar TRPV1 (Vascular Constriction) | Potency/Efficacy Notes |
| This compound | ![]() | Active | Ineffective at acute activation, but induces desensitization | High potency as a TRPV1 agonist, but with differential effects on neuronal vs. vascular receptors. |
| MSK-195 | ![]() | Active | Evokes vascular constriction | Potency of 120 nM with 71% efficacy in arteriolar response. |
| JYL-79 | ![]() | Active | Evokes vascular constriction | A potent VR1 agonist. |
| JYL-1511 | ![]() | Partial Agonist | Induces tachyphylaxis at low activation levels | A partial agonist that can cause vascular tachyphylaxis without significant sensory activation. |
| Capsaicin | Active | Evokes vascular constriction | The prototypical TRPV1 agonist. | |
| Resiniferatoxin (RTX) | Active | Ineffective at acute activation | An ultrapotent TRPV1 agonist, but does not cause acute vascular constriction. |
Structure-Activity Relationship (SAR) Insights
The diverse pharmacological profiles of these compounds, despite all being TRPV1 agonists, underscore the complex nature of TRPV1 channel modulation. The key structural features influencing their activity are:
-
The Vanillyl Group: The 4-hydroxy-3-methoxybenzyl moiety is a common feature in many TRPV1 agonists, including capsaicin, and is crucial for binding to the receptor.
-
The "B" and "C" Regions: In capsaicin-like molecules, the amide linkage (B region) and the lipophilic alkyl chain (C region) significantly impact potency and efficacy. Variations in these regions, as seen in the JYL series of compounds, lead to differential activation and desensitization properties.
-
Diterpene Esters (RTX): Resiniferatoxin's complex diterpene structure confers ultrapotent agonism, but its bulkiness and specific interactions within the binding pocket may explain its lack of acute vascular effects compared to capsaicin and some of its analogs.
-
Substitutions on the Phenyl Ring: The substitutions on the phenyl ring of the "C" region in the JYL compounds likely contribute to their varied effects on different TRPV1 populations. For instance, the dimethylphenyl group in JYL-79 versus the tert-butylphenyl group in this compound may underlie their different vascular activities.
The observation that this compound and resiniferatoxin activate sensory neurons but fail to acutely constrict arterioles suggests that the TRPV1 channels expressed in these different tissues may have distinct pharmacological sensitivities or be coupled to different downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these compounds.
TRPV1 Agonist-Induced Calcium Influx Assay
This assay is used to determine the potency and efficacy of TRPV1 agonists by measuring the increase in intracellular calcium concentration upon channel activation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For TRPV1 expression, cells are transiently transfected with a plasmid encoding the rat or human TRPV1 channel using a suitable transfection reagent.
-
Calcium Imaging:
-
Transfected cells are plated onto glass-bottom dishes.
-
After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
The cells are then washed to remove excess dye and incubated in the salt solution.
-
Baseline fluorescence is recorded using a fluorescence microscope or a plate reader.
-
The test compound (e.g., this compound or a related analog) is added at various concentrations, and the change in fluorescence intensity is monitored over time.
-
A potent TRPV1 agonist like capsaicin is often used as a positive control.
-
-
Data Analysis: The increase in fluorescence intensity, which corresponds to the rise in intracellular calcium, is measured. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration. From these curves, the EC50 (half-maximal effective concentration) and Emax (maximum effect) values can be calculated to determine the potency and efficacy of the compound.
Eye Wiping Assay for Sensory Neuron Activation
This in vivo assay assesses the irritant or nociceptive properties of a compound by measuring the number of eye wipes an animal performs after topical application of the substance.
-
Animals: Male Sprague-Dawley rats are typically used for this assay.
-
Procedure:
-
A small volume (e.g., 5 µL) of the test compound dissolved in a suitable vehicle (e.g., saline with a small percentage of ethanol and Tween 80) is instilled into one eye of the rat.
-
Immediately after instillation, the number of wiping movements with the ipsilateral forepaw towards the treated eye is counted for a defined period (e.g., 1-2 minutes).
-
A vehicle control is used to establish a baseline response.
-
-
Data Analysis: The number of eye wipes is taken as a measure of the compound's ability to activate sensory neurons in the cornea, which are rich in TRPV1 channels. A higher number of wipes indicates a more potent agonist.
Isolated Arteriole Vasoreactivity Assay
This ex vivo assay measures the effect of TRPV1 agonists on the diameter of small resistance arteries to assess their vascular activity.
-
Tissue Preparation:
-
Skeletal muscle arterioles are dissected from rats.
-
A segment of the arteriole is cannulated at both ends with glass micropipettes in an organ bath chamber and pressurized to a physiological pressure (e.g., 80 mmHg).
-
-
Experimental Protocol:
-
The arteriole is allowed to equilibrate in a physiological salt solution bubbled with a gas mixture (95% O2, 5% CO2) at 37°C.
-
The diameter of the arteriole is continuously monitored using a video microscopy system.
-
After an equilibration period, the test compounds are added to the bath in a cumulative manner to construct a dose-response curve.
-
Changes in the arteriolar diameter are recorded. Constriction is measured as a decrease in diameter.
-
-
Data Analysis: The magnitude of the constriction is expressed as a percentage of the baseline diameter. Dose-response curves are generated to determine the potency (EC50) and efficacy (maximal constriction) of the compounds on vascular TRPV1 channels.
Mandatory Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel.
Caption: TRPV1 Signaling Pathway.
Experimental Workflow for TRPV1 Agonist Screening
This diagram outlines the general workflow for screening and characterizing novel TRPV1 agonists.
Caption: TRPV1 Agonist Screening Workflow.
References
Validating TRPV1 as a Therapeutic Target: A Comparative Guide to JYL-273 and Key Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical player in pain perception, inflammation, and temperature regulation.[1][2] Its role in various pathological conditions has made it a significant target for drug development. Validating TRPV1 as a therapeutic target requires specific molecular tools to modulate its activity. This guide provides a comparative overview of JYL-273, a potent TRPV1 modulator, and other key compounds used in TRPV1 research, supported by experimental data and protocols.
It is important to note that while the initial query positioned this compound as a tool for validating TRPV1 through antagonism, available data identifies this compound as a potent TRPV1 agonist .[3] In contrast, compounds like AMG 9810 and Capsazepine are well-characterized antagonists . This distinction is crucial for experimental design. An agonist like this compound is invaluable for validating TRPV1 by inducing its activation to study downstream signaling, cellular responses, and in vivo effects. Conversely, antagonists are used to block these effects and demonstrate the therapeutic potential of inhibiting TRPV1 activity.
Comparative Analysis of TRPV1 Modulators
To effectively validate TRPV1 as a therapeutic target, researchers utilize a variety of compounds with distinct mechanisms of action. The following table summarizes the quantitative data for this compound and two widely used TRPV1 antagonists, AMG 9810 and Capsazepine.
| Compound | Type | Mechanism of Action | Potency (IC50/EC50) | Key Applications |
| This compound | Agonist | Potent activator of the TRPV1 channel. | High potency reported, greater than capsaicin (specific EC50 not widely published).[3] | Target validation through activation, screening for antagonists, studying TRPV1-mediated signaling. |
| AMG 9810 | Antagonist | Competitive antagonist of capsaicin, proton, and heat activation of TRPV1.[4] | Human TRPV1: ~17-24.5 nM (capsaicin activation). | Preclinical in vitro and in vivo studies of pain, inflammation, and thermoregulation. |
| Capsazepine | Antagonist | Competitive antagonist of capsaicin binding to TRPV1. | ~562 nM. | Widely used research tool for investigating TRPV1 function, though with some species-dependent effects. |
Experimental Protocols
1. In Vitro Validation of TRPV1 Antagonism using Calcium Imaging
This protocol is designed to assess the inhibitory effect of a TRPV1 antagonist (e.g., AMG 9810, Capsazepine) on capsaicin-induced calcium influx in a human TRPV1-expressing cell line.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and the test antagonist (e.g., AMG 9810 or Capsazepine at varying concentrations) is added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as 100 nM) is injected into the wells. The change in fluorescence intensity, corresponding to intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response in the presence of the antagonist is compared to the response with vehicle control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
2. In Vivo Assessment of Antihyperalgesic Effects in a Model of Inflammatory Pain
This protocol evaluates the ability of a TRPV1 antagonist to reverse thermal hyperalgesia in a rodent model of inflammation.
-
Animal Model: Male Sprague-Dawley rats are used. Inflammation is induced by an intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw.
-
Behavioral Testing: Thermal hyperalgesia is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency compared to the contralateral, non-inflamed paw indicates thermal hyperalgesia.
-
Drug Administration: The TRPV1 antagonist (e.g., AMG 9810) or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Post-treatment Assessment: Paw withdrawal latencies are measured at different time points after drug administration.
-
Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage of the maximum possible effect. Dose-response curves are generated to determine the effective dose (ED50).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in TRPV1 validation, the following diagrams are provided.
Caption: Agonist-induced activation of the TRPV1 signaling cascade.
Caption: Workflow for screening TRPV1 antagonists.
References
- 1. abcam.com [abcam.com]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic TRPV1 Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synthetic Transient Receptor Potential Vanilloid 1 (TRPV1) agonist JYL-273 with other notable synthetic agonists. The content is supported by experimental data from scientific literature, presented in a clear, comparative format to aid in research and development decisions.
The TRPV1 receptor, a non-selective cation channel, is a key player in pain signaling and temperature sensation. Its activation by various stimuli, including chemical agonists, makes it a prime target for the development of analgesics and other therapeutics. While the natural agonist capsaicin is well-known, a range of synthetic agonists have been developed with varying potencies and properties. This guide focuses on comparing this compound to other synthetic TRPV1 agonists, providing available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Comparison of Synthetic TRPV1 Agonist Potency
The potency of a TRPV1 agonist is typically expressed as its half-maximal effective concentration (EC50), which is the concentration of the agonist that elicits 50% of the maximal response. A lower EC50 value signifies higher potency. The following table summarizes the available potency data for this compound and other synthetic TRPV1 agonists. It is important to note that EC50 values can vary based on the experimental system, such as the cell type used and the specific assay conditions.
| Compound | Chemical Structure | EC50/IC50 (nM) | Cell Type / System | Reference |
| This compound | C28H40N2O4S | 361 (IC50) | CHO-TRPV1 cells | [1][2] |
| Capsaicin | C18H27NO3 | 440 ± 66 | Xenopus Oocytes expressing TRPV1 | [1] |
| Resiniferatoxin (RTX) | C37H40O9 | ~0.106 - 0.27 | CHO cells expressing rat TRPV1 | [3] |
| Olvanil | C26H43NO3 | Data not available in provided search results. | - | |
| Arvanil | C28H39NO3 | Data not available in provided search results. | - | |
| Compound 1 | Not specified | 53 ± 6 | Xenopus Oocytes expressing TRPV1 | [1] |
| Compound 2 | Not specified | 53 ± 4.3 | Xenopus Oocytes expressing TRPV1 | |
| Compound 3 | Not specified | 92 ± 10 | Xenopus Oocytes expressing TRPV1 | |
| CPIPC | C21H21ClN6O | 1560 ± 130 | HEK293 cells expressing hTRPV1 |
Note on this compound Data: The potency value for this compound is presented as an IC50, which is typically used for inhibitors. This may be a non-standard application of the term by the supplier, and the value likely represents the compound's potency as an agonist. The data for this compound is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature. There is also a discrepancy in the reported CAS numbers for this compound, with some sources citing 289902-71-2 and others 1391826-17-7.
Experimental Protocols
The characterization of TRPV1 agonists relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.
Calcium Imaging Assay
This high-throughput assay measures the influx of calcium into cells upon TRPV1 activation, serving as a direct indicator of channel opening and agonist potency.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cells are cultured in appropriate media, such as Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 channel.
2. Cell Plating:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and cultured until they reach confluence.
3. Fluorescent Calcium Indicator Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calbryte-520) in a buffer solution (e.g., Ringer's solution) for 30-60 minutes at 37°C.
4. Compound Application and Signal Detection:
-
After incubation, the dye solution is removed, and cells are washed with the buffer.
-
A baseline fluorescence reading is taken using a fluorescence microplate reader or a high-content imaging system.
-
The synthetic TRPV1 agonists, prepared in a range of concentrations, are added to the wells.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is monitored in real-time.
5. Data Analysis:
-
The peak fluorescence response for each agonist concentration is normalized to the maximum response produced by a saturating concentration of a reference agonist, such as capsaicin.
-
A dose-response curve is plotted, and the EC50 value is determined using a nonlinear regression analysis.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measurement of the ion current passing through the TRPV1 channel, offering detailed information about channel gating, kinetics, and modulation by agonists.
1. Cell Preparation:
-
Cells expressing TRPV1 (e.g., transfected HEK293 cells or primary sensory neurons) are plated on glass coverslips.
2. Recording Setup:
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is positioned onto the surface of a single cell.
3. Whole-Cell Configuration:
-
A giga-ohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing electrical and diffusive access to the cell's interior.
4. Voltage-Clamp Recordings:
-
The membrane potential of the cell is clamped at a holding potential (e.g., -60 mV).
-
The test agonist is applied to the cell via the perfusion system at various concentrations.
-
The resulting inward or outward currents, representing the flow of ions through the activated TRPV1 channels, are recorded.
5. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured.
-
A dose-response curve is constructed by plotting the normalized current as a function of agonist concentration.
-
The EC50 value and other parameters, such as the Hill coefficient, are calculated from the curve fit.
Visualizing Key Concepts
To further aid in the understanding of TRPV1 agonism, the following diagrams illustrate the TRPV1 signaling pathway, a typical experimental workflow, and the logical structure of a comparative analysis.
TRPV1 Signaling Pathway
References
JYL-273: An In Vivo Comparative Analysis of a Novel Analgesic
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic efficacy of JYL-273, a novel multitarget analgesic candidate, against the established therapeutic, gabapentin. The following sections detail the performance of this compound in validated animal models of pain, present comprehensive experimental protocols, and illustrate the compound's proposed mechanism of action. All quantitative data is summarized for direct comparison.
Quantitative Performance Analysis
The analgesic properties of this compound (also referred to as compound 29 in seminal research) have been evaluated in two standard in vivo pain models: the formalin test, which assesses both acute and persistent inflammatory pain, and the spinal nerve ligation (SNL) model, a widely used model of neuropathic pain. The data presented below summarizes the key efficacy metrics for this compound in comparison to gabapentin.
| Compound | Pain Model | Animal Model | Key Efficacy Metric | Dosage | Result | Citation |
| This compound | Formalin Test (Phase 2) | Mice | ED₅₀ | 0.78 mg/kg (i.p.) | Potent inhibition of inflammatory pain behavior. | [1] |
| This compound | Spinal Nerve Ligation (SNL) | Rats | % Maximum Possible Effect (%MPE) | 50 mg/kg (p.o.) | 24% | [1] |
| This compound | Spinal Nerve Ligation (SNL) | Rats | % Maximum Possible Effect (%MPE) | 100 mg/kg (p.o.) | 45% | [1] |
| Gabapentin | Formalin Test (Phase 2) | Rats | ED₅₀ | 113 mg/kg | Inhibition of late-phase pain response. | [2] |
| Gabapentin | Formalin Test (Phase 2) | Rats | ED₅₀ (intrathecal) | 8.27 µg | Dose-dependent antinociception in the orofacial formalin test. | [3] |
| Gabapentin | Spinal Nerve Ligation (SNL) | Mice | - | 100 mg/kg (i.p.) | Significant reduction in mechanical allodynia at its peak. | |
| Gabapentin | Spinal Nerve Ligation (SNL) | Rats | - | 30, 60, 120 mg/kg | Complete reversal of tactile allodynia. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and comparison of results.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both an acute neurogenic phase (Phase 1) and a subsequent inflammatory phase (Phase 2).
-
Animals: Male ICR mice are typically used. Animals are acclimatized to the testing environment before the experiment.
-
Procedure: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.
-
Observation: Following injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct periods: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-30 minutes post-injection).
-
Drug Administration: this compound, gabapentin, or a vehicle control is administered intraperitoneally (i.p.) at a predetermined time before the formalin injection.
-
Data Analysis: The total time spent licking/biting in each phase is calculated for each treatment group. The ED₅₀, the dose at which a 50% reduction in the pain response is observed, is a key metric for the second phase.
Spinal Nerve Ligation (SNL) Model
The SNL model is a surgical procedure that mimics neuropathic pain in humans resulting from peripheral nerve injury.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated with a silk suture. Sham-operated animals undergo the same surgical procedure without the nerve ligation.
-
Behavioral Testing: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.
-
Drug Administration: this compound, gabapentin, or a vehicle is administered orally (p.o.) or via other appropriate routes after the establishment of stable mechanical allodynia (typically 7-14 days post-surgery).
-
Data Analysis: The paw withdrawal threshold is measured at various time points after drug administration. The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), which normalizes the data to the baseline and a maximal cutoff value.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways for this compound and its comparator, gabapentin.
In Vivo Analgesic Testing Workflow
Proposed Analgesic Signaling Pathways
References
Comparative Analysis of JYL-273 and Anandamide on the TRPV1 Receptor: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic compound JYL-273 and the endogenous cannabinoid anandamide, focusing on their interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document synthesizes available experimental data to objectively compare their performance and provides detailed experimental methodologies.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and thermosensation. It is activated by a variety of stimuli, including heat, protons, and chemical agonists like capsaicin. Its role in nociception has made it a significant target for the development of analgesic drugs. This guide focuses on two such TRPV1 agonists: the endogenous lipid messenger anandamide (AEA) and a lesser-known synthetic compound, this compound. While anandamide's interaction with TRPV1 is well-documented, data on this compound is sparse, presenting a challenge for a direct, comprehensive comparison. This guide compiles the available information to offer a comparative overview and highlights areas where further research on this compound is needed.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and anandamide concerning their activity on the TRPV1 receptor. It is important to note that the data for this compound is limited, and the term IC50 (typically used for antagonists) has been reported for its agonistic activity, which is likely a misnomer for EC50.
Table 1: Potency and Efficacy of this compound and Anandamide on TRPV1
| Parameter | This compound | Anandamide | Notes |
| Chemical Class | Synthetic | Endocannabinoid | - |
| CAS Number | 1391826-17-7 | 94421-68-8 | - |
| Molecular Formula | C28H40N2O4S | C22H37NO2 | - |
| EC50 / IC50 | 361 nM (in CHO-TRPV1 cells)[1] | 261 ± 13 nM (in hTRPV1-HEK293 cells)[2] to ~3.2 µM (in DRG cells)[3] | The value for this compound is reported as an IC50 for an agonist, which is unconventional. Anandamide's EC50 varies significantly depending on the expression system and experimental conditions. |
| Maximal Efficacy (Imax) | Not Reported | Partial to full agonist (relative to capsaicin)[4] | Anandamide's efficacy is dependent on the level of TRPV1 expression in the system.[4] |
Table 2: Desensitization Kinetics of Anandamide on TRPV1
| Parameter | Anandamide | Notes |
| Desensitization Profile | Induces desensitization | The kinetics and extent of desensitization can be influenced by factors such as Ca2+ influx. |
| Cross-desensitization | Cross-desensitizes with capsaicin | Pre-application of anandamide can reduce the response to subsequent capsaicin application. |
Note: Desensitization data for this compound is not currently available in the public domain.
Signaling Pathways and Experimental Workflow
Signaling Pathway of TRPV1 Activation
The activation of TRPV1 by agonists like anandamide leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential in sensory neurons. This influx of calcium also initiates various intracellular signaling cascades.
TRPV1 agonist-induced signaling pathway.
Experimental Workflow for Agonist Characterization
The characterization of TRPV1 agonists typically involves a series of in vitro experiments to determine their potency, efficacy, and mechanism of action. A common workflow is outlined below.
Workflow for TRPV1 agonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are standard protocols for key experiments used to characterize TRPV1 agonists.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of TRPV1, cells are seeded onto coverslips or appropriate plates and transfected with a plasmid encoding human or rat TRPV1 using a suitable transfection reagent (e.g., Lipofectamine). Experiments are typically performed 24-48 hours post-transfection.
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration upon TRPV1 activation.
-
Cell Preparation: Transfected HEK293 cells grown on coverslips are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for 30-60 minutes.
-
Agonist Application: After washing to remove excess dye, the coverslip is placed in a perfusion chamber on an inverted fluorescence microscope. A baseline fluorescence is recorded before the application of the agonist (this compound or anandamide) at various concentrations.
-
Data Acquisition: Changes in fluorescence intensity are monitored over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The peak change in fluorescence is measured for each agonist concentration. A concentration-response curve is then generated to calculate the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel.
-
Cell Preparation: Transfected cells on coverslips are transferred to a recording chamber and perfused with an extracellular solution.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.
-
Recording: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). The agonist is applied via the perfusion system, and the resulting inward current is recorded. To study desensitization, the agonist is applied for a prolonged period, or in repeated applications.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured to determine the concentration-response relationship and calculate the EC50 and Imax. The decay of the current during sustained agonist application is analyzed to determine the desensitization kinetics.
Comparative Discussion
Anandamide , as an endogenous ligand, exhibits a complex interaction with TRPV1. Its potency (EC50) varies across different studies and experimental systems, which may be attributed to factors such as the level of TRPV1 expression and the presence of fatty acid binding proteins that can sequester anandamide. It is generally considered a partial to full agonist, with its maximal efficacy being dependent on the receptor reserve of the cell system. Anandamide-induced activation of TRPV1 leads to a robust calcium influx and inward currents, which subsequently undergo desensitization.
This compound is presented as a TRPV1 agonist, with a reported IC50 of 361 nM. The use of "IC50" in this context is ambiguous but likely refers to its EC50 for activation. Without further data on its maximal efficacy (Imax) relative to a standard agonist like capsaicin or anandamide, and no information on its desensitization profile, a thorough comparison of its performance is not possible. The claim of "high potency over capsaicin" by some suppliers requires substantiation through peer-reviewed experimental data.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of Novel Compound JYL-273
Disclaimer: As "JYL-273" is not a publicly cataloged chemical, this document outlines a comprehensive disposal procedure for an uncharacterized or novel chemical compound, adhering to standard laboratory safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Prior to disposal, a thorough hazard assessment of this compound is critical. If the compound's properties are not fully known, it must be treated as a hazardous substance.
1.1 Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound for disposal:
-
Nitrile gloves (or other chemically resistant gloves appropriate for the solvent used with this compound)
-
Safety goggles (or a face shield if there is a splash hazard)
-
A flame-resistant lab coat
1.2 Engineering Controls: All handling of this compound for disposal preparation must be conducted inside a certified chemical fume hood to minimize inhalation exposure.
1.3 Spill Management: An appropriate spill kit must be readily available. In the event of a spill, the area should be immediately secured, and institutional EHS protocols must be followed.
Waste Characterization and Segregation
Proper characterization and segregation are fundamental to safe and compliant chemical waste disposal.
2.1 Hazardous Waste Determination: Unless this compound has been definitively proven to be non-hazardous, it must be managed as hazardous waste. The handler is responsible for making a hazardous waste determination based on available data or treating the substance as such.
2.2 Waste Segregation:
-
Solid Waste: Solid this compound should be collected in a separate, dedicated waste container. Do not mix with other chemical wastes unless explicitly permitted by your EHS department.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. The solvent will likely determine the primary hazard class (e.g., flammable, corrosive).
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to preparing this compound for disposal.
3.1 Container Selection and Labeling:
-
Select an appropriate container: The container must be chemically compatible with this compound and any solvents. It must be in good condition, with a secure, tight-fitting lid.
-
Label the container: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol")
-
The approximate percentage of each component
-
The primary hazard(s) (e.g., Flammable, Toxic, Corrosive)
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
3.2 Waste Accumulation:
-
Transfer the waste: Carefully transfer the this compound waste into the labeled container inside a chemical fume hood.
-
Keep the container closed: The waste container must be kept securely closed at all times, except when adding waste.
-
Store appropriately: Store the waste container in a designated satellite accumulation area that is in a secondary container to contain any potential leaks.
3.3 Requesting Disposal:
-
Do not overfill: Ensure the container is not filled beyond 90% capacity to allow for expansion.
-
Submit a pick-up request: Once the container is full or you are finished generating this waste stream, submit a chemical waste pick-up request to your institution's EHS department.
Data Summary
The following table should be used to log all this compound waste streams for accurate tracking and disposal.
| Waste Stream ID | Composition (e.g., this compound in Methanol) | Concentration/Amount | Hazard Class(es) | Container Type | Date Initiated | Date for Pickup |
| This compound-S-001 | Solid this compound | 50g | Toxic, Irritant | 1L Wide-mouth glass | 2025-11-27 | |
| This compound-L-001 | 10 mg/mL this compound in Acetonitrile | 500 mL | Flammable, Toxic | 1L Glass bottle | 2025-11-27 | |
| This compound-R-001 | Methanol Rinsate | 250 mL | Flammable | 500mL Polypropylene bottle | 2025-11-27 |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of a novel compound like this compound.
Caption: Workflow for the safe disposal of a novel chemical compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




